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  • Product: 1-Cyclohexyl-1-butanol
  • CAS: 4352-42-5

Core Science & Biosynthesis

Foundational

1-Cyclohexyl-1-butanol molecular weight and formula

An In-Depth Technical Guide to 1-Cyclohexyl-1-butanol: Synthesis, Properties, and Applications Introduction 1-Cyclohexyl-1-butanol, with the chemical formula C₁₀H₂₀O, is a secondary alcohol that serves as a valuable inte...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Cyclohexyl-1-butanol: Synthesis, Properties, and Applications

Introduction

1-Cyclohexyl-1-butanol, with the chemical formula C₁₀H₂₀O, is a secondary alcohol that serves as a valuable intermediate and building block in organic synthesis.[1] Its molecular structure, featuring a cyclohexyl ring attached to a four-carbon chain with a hydroxyl group on the first carbon of that chain, provides a unique combination of lipophilicity from the cyclic alkane and reactivity from the secondary alcohol functional group. This guide offers a comprehensive overview of its chemical and physical properties, a detailed, field-proven synthesis protocol, key applications for research and development, and essential safety information.

Physicochemical and Computed Properties

The fundamental properties of 1-Cyclohexyl-1-butanol are summarized below. This data is critical for its application in experimental design, particularly for determining appropriate solvents, reaction temperatures, and purification methods.

PropertyValueSource
Molecular Formula C₁₀H₂₀O[2]
Molecular Weight 156.27 g/mol [1]
CAS Number 4352-42-5[2]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 103-104 °C (at 4 mmHg)ChemicalBook[3]
Flash Point 108 °CChemicalBook[3]
Density 0.902 g/cm³ChemicalBook[3]
Refractive Index 1.4660ChemicalBook[3]
pKa (Predicted) 15.24 ± 0.20Guidechem[4]
Purity >98.0% (GC)[1]
Synonyms (1-Hydroxybutyl)cyclohexane, α-Propylcyclohexanemethanol[2]

Synthesis of 1-Cyclohexyl-1-butanol via Grignard Reaction

The most common and reliable method for synthesizing 1-Cyclohexyl-1-butanol is through the nucleophilic addition of a cyclohexyl Grignard reagent to butyraldehyde.[5] This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and producing alcohols.[5]

Causality of Experimental Choices

The Grignard reaction is chosen for its efficiency and versatility. The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.[5] The choice of anhydrous diethyl ether as a solvent is critical; Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent.[6] The final step involves an acidic workup to protonate the intermediate alkoxide, yielding the desired alcohol.[7]

Experimental Workflow Diagram

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup & Purification A Cyclohexyl Bromide + Mg Turnings B Anhydrous Diethyl Ether A->B Reflux C Cyclohexylmagnesium Bromide (Grignard Reagent) B->C E Alkoxide Intermediate C->E Add dropwise at 0°C D Butyraldehyde (in Anhydrous Ether) D->E G 1-Cyclohexyl-1-butanol (Final Product) E->G Quench F Aqueous Acid (e.g., NH4Cl) F->G Protonation H Purification (Distillation) G->H

Caption: Workflow for the synthesis of 1-Cyclohexyl-1-butanol.

Detailed, Step-by-Step Methodology

This protocol is adapted from established procedures for Grignard reactions, such as those found in Organic Syntheses.[4]

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Cyclohexyl bromide

  • Butyraldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (e.g., three-necked flask, dropping funnel, reflux condenser)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.

    • Add a small portion of anhydrous diethyl ether to cover the magnesium.

    • Add a solution of cyclohexyl bromide in anhydrous diethyl ether dropwise from the funnel. The disappearance of the iodine color and gentle refluxing indicates the initiation of the reaction.

    • Continue the addition of the cyclohexyl bromide solution at a rate that maintains a steady reflux. After the addition is complete, continue stirring for an additional 30-60 minutes to ensure complete formation of the cyclohexylmagnesium bromide.

  • Reaction with Butyraldehyde:

    • Cool the flask containing the Grignard reagent to 0 °C using an ice bath.

    • Add a solution of butyraldehyde in anhydrous diethyl ether dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C throughout the addition.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

  • Workup and Purification:

    • Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[6]

    • Transfer the mixture to a separatory funnel. Separate the ether layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.

    • The crude product is then purified by vacuum distillation to yield pure 1-Cyclohexyl-1-butanol.

Applications in Research and Drug Development

1-Cyclohexyl-1-butanol's primary role in the pharmaceutical and chemical industries is that of a synthetic building block.[1] Its structure is particularly useful for introducing the cyclohexyl group into a target molecule, which can significantly increase its lipophilicity. This is a common strategy in medicinal chemistry to improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

While specific final products containing this exact moiety are not broadly documented in top-selling pharmaceuticals, its utility lies in the early stages of drug discovery and process development. For instance, related structures like cyclohexylphenols are known intermediates in the manufacturing of resins and other pharmaceutical drugs.[8] The reactivity of the secondary alcohol group allows for further functionalization, such as:

  • Oxidation: Conversion to the corresponding ketone, 1-cyclohexylbutan-1-one.

  • Esterification: Formation of esters, which can be used as prodrugs or fine chemicals.

  • Etherification: Synthesis of ethers with varied properties.

  • Substitution Reactions: Conversion of the hydroxyl group to a leaving group for subsequent nucleophilic substitution.

The compound is therefore a valuable tool for creating libraries of molecules for high-throughput screening in the search for new therapeutic agents.[9]

Safety and Handling

1-Cyclohexyl-1-butanol is classified as a hazardous substance and must be handled with appropriate precautions.

  • GHS Hazard Statements:

    • H301: Toxic if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[4]

    • Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

    • Storage: P405 (Store locked up).[4]

It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

1-Cyclohexyl-1-butanol is a functionally rich secondary alcohol whose value is primarily realized in its application as a versatile synthetic intermediate. Its straightforward synthesis via the Grignard reaction makes it an accessible building block for researchers in organic chemistry and drug development. A thorough understanding of its physicochemical properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 30). The Chemistry of 1-Butanol: Understanding its Properties and Synthesis Routes. [Link]

  • Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. (n.d.). OC-Praktikum. [Link]

  • Brainly.in. (2020, June 21). The reaction of cyclohexylmagnesium bromide with formaldehyde followed by hydrolysis gives. [Link]

  • Doubtnut. (2025, July 12). Reaction of Cyclohexylmagnesium bromide with Formaldehyde followed by Acidic Workup. [Link]

  • The Good Scents Company. 4-cyclohexyl-1-butanol. [Link]

  • PubChem. Cyclohexanemethanol, alpha-propyl-. [Link]

  • Green Chemistry (RSC Publishing). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. [Link]

  • Organic Syntheses. Cyclohexylcarbinol. [Link]

  • Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

  • ResearchGate. Upgrading 1-butanol to unsaturated, carbonyl and aromatic compounds: a new synthesis approach to produce important organic building blocks. [Link]

  • PubMed. Multicomponent reactions (MCR) in medicinal chemistry: a patent review (2010-2020). [Link]

  • PubChem. Compounds and compositions and methods of use - Patent US-10183012-B2. [Link]

  • Physical Chemistry Chemical Physics (RSC Publishing). 1H NMR spectroscopic and thermodynamic studies of hydrogen bonding in liquid n-butanol + cyclohexane, tert-butanol + cyclohexane, and n-butanol + pyridine mixtures. [Link]

  • Doc Brown's Advanced Organic Chemistry. Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of butan-1-ol. [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling & Handling of 1-Cyclohexyl-1-butanol

[1] Part 1: Executive Summary & Molecular Identity[1] 1-Cyclohexyl-1-butanol (CAS 4352-42-5) is a lipophilic secondary alcohol often utilized as a structural intermediate in the synthesis of pharmaceutical agents and fin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Molecular Identity[1]

1-Cyclohexyl-1-butanol (CAS 4352-42-5) is a lipophilic secondary alcohol often utilized as a structural intermediate in the synthesis of pharmaceutical agents and fine chemicals.[1] Its physicochemical profile—characterized by a non-polar cyclohexane ring fused to a polarizable hydroxyl motif—presents specific solubility challenges in aqueous media while offering high compatibility with organic solvent systems.[1]

This guide provides a definitive technical framework for researchers handling this compound, focusing on solubility limits, stock solution preparation, and preventing precipitation in biological assays.[1]

Physicochemical Profile
ParameterValueTechnical Implication
IUPAC Name 1-Cyclohexylbutan-1-olDefines stereochemical potential (chiral center at C1).[1]
CAS Registry 4352-42-5Critical: Do not confuse with 4-cyclohexyl-1-butanol (CAS 4441-57-0).[1]
SMILES CCCC(O)C1CCCCC1Secondary alcohol; steric hindrance from cyclohexyl ring.[1]
Molecular Weight 156.27 g/mol Low molecular weight fragment.[1]
LogP (Predicted) 3.2 – 3.7High Lipophilicity. Partitions strongly into organic phases.[1]
LogS (Water) -3.04 (~1 mM)Aqueous Incompatibility. Requires co-solvents for bioassays.[1]
Physical State Colorless LiquidDensity ~0.902 g/mL.[1][2]

Part 2: Solubility Landscape

The solubility of 1-Cyclohexyl-1-butanol is governed by the competition between its hydrophobic cyclohexane/propyl domains and the hydrophilic hydroxyl group.[1]

Organic Solvents (Stock Preparation)

Due to its high LogP (~3.2), the compound exhibits excellent solubility in polar aprotic and non-polar solvents.[1]

  • Dimethyl Sulfoxide (DMSO): Recommended for Biological Stocks.

    • Solubility: >100 mg/mL (Freely Soluble).[1]

    • Mechanism: DMSO disrupts the intermolecular hydrogen bonding of the alcohol while solvating the hydrophobic ring.[1]

    • Use Case: Preparation of 10 mM to 100 mM master stocks for high-throughput screening (HTS).[1]

  • Ethanol (EtOH) & Methanol (MeOH):

    • Solubility: Miscible / >100 mg/mL.[1]

    • Use Case: Chemical synthesis and crystallization workflows.[1] Note that ethanol stocks may evaporate faster than DMSO stocks, altering concentration over time.[1]

  • Dichloromethane (DCM) & Chloroform:

    • Solubility: Freely Soluble.[1]

    • Use Case: Extraction and purification (chromatography).[1]

Aqueous Media (Biological Assays)
  • Water/PBS: Poor Solubility (< 0.15 mg/mL).

    • Direct dissolution in water will result in phase separation or emulsion formation.[1]

    • Critical Threshold: The compound is likely to precipitate if the final organic co-solvent concentration is < 0.1% in the assay buffer, depending on the target dose.[1]

Part 3: Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

Target Volume: 10 mL Solvent: Anhydrous DMSO (Grade ≥ 99.9%)[1]

  • Calculate Mass:

    
    
    
    
    
    [1]
  • Weighing: Weigh 156.3 mg of 1-Cyclohexyl-1-butanol into a tared 20 mL amber glass vial.

    • Note: The liquid is viscous; use a positive displacement pipette if weighing by volume (approx 173 µL), but gravimetric (weight-based) preparation is strictly recommended for accuracy.

  • Solubilization: Add DMSO to a final volume of 10 mL.

    • Tip: Add ~8 mL first, vortex for 30 seconds, then adjust to the final volume.

  • Storage: Store at -20°C. The solution is stable for >6 months if protected from moisture.

Protocol B: "Shake-Flask" Solubility Determination

Use this protocol if exact solubility data is required for a specific proprietary solvent system.[1]

SolubilityProtocol Start Start: Excess Compound AddSolvent Add Solvent (1 mL) to 50 mg Compound Start->AddSolvent Agitate Agitate @ 25°C (24 Hours) AddSolvent->Agitate CheckDissolution Visual Check: Solid/Oil Phase Present? Agitate->CheckDissolution AddMore Add more Compound CheckDissolution->AddMore No (Fully Dissolved) Filter Centrifuge/Filter (0.22 µm PTFE) CheckDissolution->Filter Yes (Saturation Reached) AddMore->Agitate Analyze Quantify Supernatant (HPLC/UV) Filter->Analyze

Figure 1: Standard Shake-Flask Methodology for determining saturation solubility.

Part 4: Critical Application Workflows

Serial Dilution for Bioassays

When transferring from a DMSO stock to aqueous media, the "Crash-Out" effect is the primary failure mode.[1]

  • The Rule of 3-Log: Do not dilute a lipophilic stock (LogP > 3) more than 1000-fold in a single step directly into buffer, as local high concentrations at the injection site can cause micro-precipitation.[1]

  • Intermediate Step:

    • Start with 100 mM DMSO stock.[1]

    • Dilute 1:10 into pure DMSO to get 10 mM.[1]

    • Dilute 1:10 into pure DMSO to get 1 mM.[1]

    • Dilute the 1 mM DMSO solution 1:100 into the Assay Buffer (yielding 10 µM final conc, 1% DMSO).

Solvent Selection Decision Tree

SolventSelection Input 1-Cyclohexyl-1-butanol Application? Bioassay Biological Assay (Cell/Enzyme) Input->Bioassay Synthesis Chemical Synthesis Input->Synthesis Purification Purification/Extraction Input->Purification DMSO Solvent: DMSO (Max 0.1-1% final v/v) Bioassay->DMSO High Solubility Low Toxicity Ethanol Solvent: Ethanol/THF (Remove by evap) Synthesis->Ethanol Protic Reactivity DCM Solvent: DCM/Hexane (Immiscible w/ water) Purification->DCM Phase Separation

Figure 2: Solvent selection logic based on downstream application.[1]

Part 5: Safety & Handling (SDS Summary)

  • Hazard Classification:

    • H301: Toxic if swallowed.[1][3]

    • H315/H319: Causes skin and serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][3]

  • Handling: Always handle in a fume hood. Wear nitrile gloves.[1]

  • Disposal: Dispose of as organic halogen-free waste. Do not pour down drains due to aquatic toxicity potential.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 107269, Cyclohexanemethanol, alpha-propyl-. Retrieved from [Link][1]

  • NIST Chemistry WebBook. (2023).[1] 1-Butanol with Cyclohexane and Water Solubility Data. NIST Standard Reference Database 106. Retrieved from [Link][1]

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (General reference for LogP/Solubility relationships).

Sources

Foundational

Structural Homology and Physicochemical Divergence: A Comparative Analysis of 1-Cyclohexyl-1-propanol and 1-Cyclohexyl-1-butanol

[1] Executive Summary This technical guide provides a rigorous comparative analysis of 1-cyclohexyl-1-propanol (C9H18O) and 1-cyclohexyl-1-butanol (C10H20O).[1] While structurally homologous, the addition of a single met...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a rigorous comparative analysis of 1-cyclohexyl-1-propanol (C9H18O) and 1-cyclohexyl-1-butanol (C10H20O).[1] While structurally homologous, the addition of a single methylene unit (-CH₂-) in the alkyl tail induces significant shifts in lipophilicity (


), steric occupancy, and metabolic stability.[1] These secondary alcohols serve as critical chiral building blocks in the synthesis of anticholinergic agents, fragrances, and lipophilic probes for Structure-Activity Relationship (SAR) studies.

This document is designed for medicinal chemists and process engineers, focusing on the causal relationships between structural modifications and experimental outcomes.

Structural & Physicochemical Profiling

The core distinction lies in the alkyl chain length attached to the chiral carbinol center. This homologation drives the divergence in physicochemical behavior, particularly in partition coefficients (


), which dictates membrane permeability and blood-brain barrier (BBB) penetration.[1]
Comparative Data Matrix
Property1-Cyclohexyl-1-propanol1-Cyclohexyl-1-butanolImpact on Drug Design
CAS Number 17264-02-74352-42-5Identity verification
Formula


Mass Spec fragmentation baseline
Mol.[1] Weight 142.24 g/mol 156.27 g/mol Stoichiometric calculations
Structure Cyclohexyl-CH(OH)-EtCyclohexyl-CH(OH)-PrSteric volume increase
LogP (Predicted) ~2.9~3.2 - 3.5Critical: >3.0 increases CNS penetration risk/efficacy
Boiling Point ~208°C (est)103-104°C (4 mmHg)Purification parameter (High vac required)
Chirality 1 Stereocenter (R/S)1 Stereocenter (R/S)Enantioselective synthesis required for bioactivity
Stereochemical Considerations

Both molecules possess a chiral center at the C1 position (relative to the alkyl chain). In pharmaceutical applications, the biological activity is often restricted to a single enantiomer. The cyclohexyl ring introduces significant steric bulk, often locking the molecule into specific conformations (chair form) that influence the face-selectivity during nucleophilic addition reactions.[1]

Synthetic Architecture: Grignard Protocols

The most robust route to these secondary alcohols is the Grignard Addition . However, the choice of reagents significantly affects impurity profiles and yield.

Retrosynthetic Logic
  • Route A (Aldehyde + Grignard): Reaction of Cyclohexanecarbaldehyde with Ethylmagnesium bromide (for propanol) or Propylmagnesium bromide (for butanol).[1]

    • Advantage:[2][3][4][5][6] Cyclohexanecarbaldehyde is commercially stable.[1]

    • Risk:[5] Alpha-proton acidity can lead to enolization side reactions.[1]

  • Route B (Ketone Reduction): Reduction of 1-cyclohexyl-1-propanone using

    
    .[1]
    
    • Advantage:[2][3][4][5][6] Milder conditions.[1]

    • Risk:[5] Requires synthesis of the ketone precursor first.[5]

Optimized Protocol: Grignard Addition (Route A)

Target: 1-Cyclohexyl-1-butanol[1]

Reagents:

  • Cyclohexanecarbaldehyde (1.0 eq)[1]

  • n-Propylmagnesium bromide (1.2 eq, 2.0M in THF)[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran)[1]

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Moisture acts as a "poison," quenching the Grignard reagent to propane gas.

  • Reagent Charging: Charge Cyclohexanecarbaldehyde into the flask with THF. Cool to -78°C (Dry ice/Acetone bath).

    • Causality: Low temperature suppresses enolization of the aldehyde and prevents runaway exotherms upon Grignard addition.

  • Nucleophilic Addition: Add n-Propylmagnesium bromide dropwise over 30 minutes.

    • Observation: Solution may turn cloudy due to magnesium alkoxide salt precipitation.[1]

  • Equilibration: Allow the reaction to warm to 0°C over 2 hours. Monitor via TLC (Solvent: 10% EtOAc/Hexanes).[1]

  • Quenching (Critical Step): Quench slowly with Saturated

    
     solution at 0°C.
    
    • Safety Note: Acidic quenching prevents the formation of "sticky" Mg(OH)2 gels that trap product.

  • Extraction: Extract with Diethyl Ether (3x). Dry organic layer over

    
    .[1]
    
  • Purification: Vacuum distillation is preferred over column chromatography for these volatile alcohols to avoid product loss.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Cyclohexanecarbaldehyde Condition Condition: -78°C, Argon Atm (Kinetic Control) Start->Condition Reagent Reagent: n-Propyl MgBr (in THF) Reagent->Condition Dropwise Addition Intermediate Intermediate: Magnesium Alkoxide Complex Condition->Intermediate Nucleophilic Attack Quench Quench: Sat. NH4Cl (pH < 7) Intermediate->Quench Protonation Product Product: 1-Cyclohexyl-1-butanol (Racemic Mixture) Quench->Product Extraction & Distillation

Figure 1: Grignard synthesis pathway for 1-cyclohexyl-1-butanol, highlighting critical control points for temperature and quenching.

Analytical Fingerprinting

Distinguishing these homologs requires precise interpretation of spectroscopic data.[1]

NMR Spectroscopy ( NMR, 400 MHz, )

The key differentiator is the integration of the methylene protons in the alkyl chain.

  • 1-Cyclohexyl-1-propanol:

    • 
       0.90 (t, 3H):  Terminal methyl of the ethyl group.
      
    • 
       1.3-1.6 (m):  Methylene protons of the ethyl group (2H) + Cyclohexyl ring protons.[1]
      
    • 
       3.35 (m, 1H):  Carbinol proton (-CH-OH).[1]
      
  • 1-Cyclohexyl-1-butanol:

    • 
       0.92 (t, 3H):  Terminal methyl of the propyl group.
      
    • 
       1.2-1.5 (m): Additional methylene signal  (4H total in chain) + Cyclohexyl ring.[1]
      
    • 
       3.40 (m, 1H):  Carbinol proton.[1] Note: Slight downfield shift due to increased deshielding from the longer chain is negligible, but integration of the alkyl region is definitive.
      
Mass Spectrometry (EI, 70 eV)
  • Fragmentation Logic: Both molecules undergo

    
    -cleavage adjacent to the hydroxyl group.[1]
    
    • Propanol Derivative: Loss of Ethyl group (

      
      ) or Cyclohexyl group (
      
      
      
      ).[1]
    • Butanol Derivative: Loss of Propyl group (

      
      ) or Cyclohexyl group (
      
      
      
      ).[1]
    • Diagnostic Peak: Look for the base peak resulting from the stable oxonium ion after losing the alkyl chain.

Pharmaceutical Implications & SAR Logic

In drug discovery, the choice between a propyl and butyl linker is rarely arbitrary. It is a calculated decision based on Lipophilic Efficiency (LipE) .

The "Magic Methyl" Effect

Extending the chain from Propanol (C3) to Butanol (C4) increases


 by approximately 0.5 units.
  • Blood-Brain Barrier (BBB) Permeability:

    • 1-Cyclohexyl-1-butanol (

      
      ) is more likely to cross the BBB via passive diffusion.[1] This is desirable for CNS targets (e.g., anticonvulsants, neuropathic pain modulators like Gabapentinoids) but increases the risk of CNS toxicity for peripheral targets.
      
  • Metabolic Stability:

    • Longer alkyl chains (Butanol) are more susceptible to

      
      -oxidation (terminal methyl oxidation) by Cytochrome P450 enzymes compared to shorter chains.[1]
      
  • Hydrophobic Pocket Binding:

    • If the target receptor has a deep hydrophobic pocket, the Butyl chain provides higher binding energy (

      
      ) via Van der Waals interactions. If the pocket is shallow, the Butyl chain causes steric clash, rendering the Propanol derivative more potent.
      
SAR Decision Tree

SARDecision Start Design Goal: Optimize Lead Compound CheckLogP Check LogP Constraint Start->CheckLogP TargetLoc Target Location: CNS or Peripheral? CheckLogP->TargetLoc HighLogP LogP > 3.5 (Too Lipophilic?) Metabolism Metabolic Liability? (Check CYP450 sites) HighLogP->Metabolism High Risk Propanol Select 1-Cyclohexyl-1-propanol (Lower Lipophilicity, Peripheral Safety) TargetLoc->Propanol Peripheral Target Butanol Select 1-Cyclohexyl-1-butanol (Higher Lipophilicity, CNS Penetration) TargetLoc->Butanol CNS Target Butanol->HighLogP Risk Assessment Metabolism->Propanol Reduce Chain Length

Figure 2: Strategic decision framework for selecting between propyl and butyl homologs in medicinal chemistry campaigns.[1]

References

  • PubChem. (2025).[1][7] 1-Cyclohexyl-1-propanol Compound Summary (CID 86535).[1][8][9] National Center for Biotechnology Information.[1] [Link][1]

  • Master Organic Chemistry. (2011). Grignard Reagents for Addition to Aldehydes and Ketones.[1][10][Link]

  • NIST Chemistry WebBook. (2023).[1] 1-Propanone, 1-cyclohexyl- (Precursor Data).[1][Link][1]

Sources

Exploratory

suppliers and price of high-purity 1-Cyclohexyl-1-butanol

An In-depth Technical Guide to High-Purity 1-Cyclohexyl-1-butanol for Researchers and Drug Development Professionals Introduction 1-Cyclohexyl-1-butanol (CAS No. 4352-42-5) is a secondary alcohol characterized by the pre...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to High-Purity 1-Cyclohexyl-1-butanol for Researchers and Drug Development Professionals

Introduction

1-Cyclohexyl-1-butanol (CAS No. 4352-42-5) is a secondary alcohol characterized by the presence of a cyclohexyl group and a butyl chain attached to the carbinol carbon.[1][2] This structure imparts a unique combination of lipophilicity from the cyclohexane ring and polarity from the hydroxyl group, making it a subject of interest in various chemical and pharmaceutical research domains. Its molecular formula is C10H20O, and it has a molecular weight of 156.27 g/mol .[1][2] In its high-purity form (>98.0%), it is a colorless liquid with a boiling point of approximately 82°C at 3 mmHg.[1][3] This guide provides a comprehensive overview of its procurement, synthesis, quality control, potential applications in research and drug development, and essential safety protocols.

Part 1: Sourcing and Procurement of High-Purity 1-Cyclohexyl-1-butanol

For researchers and drug development professionals, securing high-purity starting materials and intermediates is a critical first step. The availability and pricing of 1-Cyclohexyl-1-butanol can vary depending on the supplier, quantity, and required purity grade.

Prominent Suppliers and Pricing

A variety of chemical suppliers offer 1-Cyclohexyl-1-butanol, typically with a purity of over 98.0% as determined by Gas Chromatography (GC). Below is a comparative table of major suppliers and their indicative pricing.

SupplierProduct NumberPurityQuantityIndicative Price (USD)
TCI America C1568>98.0% (GC)5 g$63.00[3]
Fisher Scientific (Distributor for TCI) C15685G>98.0% (GC)5 g$74.00[1]
Sigma-Aldrich S447005Not specified1 g$110.00[4]
AK Scientific 4822ALNot specified5 g$98.00[4]
AHH MT-0719098%250 g$586.00[4]
Zhuozhou Wenxi Import and Export Co., Ltd 4352-42-599%+ HPLC1 kg$10.00 - $15.00[4]

Note: Prices are subject to change and may not include shipping and handling fees. Bulk pricing may be available upon request.

A broader search on chemical marketplaces like ChemicalBook reveals a range of other suppliers, primarily based in China, such as J & K SCIENTIFIC LTD., Meryer (Shanghai) Chemical Technology Co., Ltd., and Energy Chemical.[4] When sourcing, especially for bulk quantities, it is advisable to request a Certificate of Analysis (CofA) to verify purity and identity.

Part 2: Synthesis and Purification Protocols

While commercially available, an understanding of the synthesis and purification of 1-Cyclohexyl-1-butanol is valuable for custom synthesis needs or for applications requiring exceptionally high purity.

Synthetic Pathway: Grignard Reaction

A standard and reliable method for the synthesis of 1-Cyclohexyl-1-butanol is the Grignard reaction. This involves the reaction of a cyclohexyl Grignard reagent with butyraldehyde.

Reaction Scheme: Cyclohexylmagnesium bromide + Butyraldehyde → 1-Cyclohexyl-1-butanol

Experimental Protocol: Synthesis of 1-Cyclohexyl-1-butanol

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings and a small crystal of iodine in anhydrous diethyl ether. Slowly add a solution of bromocyclohexane in anhydrous diethyl ether to initiate the formation of cyclohexylmagnesium bromide.

  • Reaction with Aldehyde: Once the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of butyraldehyde in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the reaction temperature below 10°C.

  • Quenching: After the addition is complete, allow the mixture to stir at room temperature for several hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 1-Cyclohexyl-1-butanol.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification A Cyclohexylmagnesium bromide (Grignard Reagent) C Reaction in Anhydrous Ether A->C B Butyraldehyde B->C D Quenching (NH4Cl solution) C->D Reaction Mixture E Solvent Extraction D->E F Drying & Solvent Removal E->F G Vacuum Distillation F->G H High-Purity 1-Cyclohexyl-1-butanol G->H

Caption: Workflow for the synthesis and purification of 1-Cyclohexyl-1-butanol.

Part 3: Analytical Quality Control

Ensuring the purity and structural integrity of 1-Cyclohexyl-1-butanol is paramount for its application in sensitive research environments. A multi-technique approach to quality control is standard.

Standard Analytical Methods
  • Gas Chromatography (GC): This is the primary method for determining the purity of 1-Cyclohexyl-1-butanol.[3] A high-purity sample should exhibit a single major peak, with purity levels typically exceeding 98.0%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure. The spectra should be consistent with the expected shifts and coupling patterns for the 1-cyclohexylbutan-1-ol structure. Spectral databases like SDBS can provide reference spectra.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, most notably the broad O-H stretch characteristic of an alcohol.[2]

  • Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.

QC_Workflow cluster_qc Quality Control Protocol Sample Synthesized 1-Cyclohexyl-1-butanol GC Purity Assay (Gas Chromatography) Sample->GC NMR Structural Confirmation (¹H and ¹³C NMR) Sample->NMR IR Functional Group ID (IR Spectroscopy) Sample->IR Release Release for Use (Purity >98%) GC->Release Pass Reject Further Purification or Re-synthesis GC->Reject Fail NMR->Release Confirm IR->Release Confirm

Caption: A typical quality control workflow for 1-Cyclohexyl-1-butanol.

Part 4: Applications in Research and Drug Development

While specific, high-profile applications of 1-Cyclohexyl-1-butanol in late-stage drug candidates are not widely documented, its chemical structure makes it a valuable building block and intermediate in medicinal chemistry and organic synthesis.

  • Scaffold for Novel Molecules: The cyclohexyl group is a common motif in drug molecules, often used as a bioisostere for a phenyl ring to improve metabolic stability and solubility. The butanol chain provides a reactive handle for further chemical modification.

  • Chiral Synthesis: As 1-Cyclohexyl-1-butanol is a chiral molecule, it can be used as a chiral auxiliary or as a starting material for the synthesis of enantiomerically pure compounds.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight of 156.27 g/mol , it fits within the "rule of three" for fragments. It can be used in screening libraries to identify fragments that bind to biological targets. Subsequent optimization can be achieved by elaborating on its structure.

  • Reference Standard: In analytical chemistry, high-purity 1-Cyclohexyl-1-butanol can serve as a reference standard for the development and validation of analytical methods.

Part 5: Safety, Handling, and Storage

Proper handling and storage are crucial due to the hazardous nature of 1-Cyclohexyl-1-butanol.

GHS Hazard Classification

According to GHS classifications, 1-Cyclohexyl-1-butanol is:

  • Toxic if swallowed (Acute Toxicity, Oral, Category 3).[2][5]

  • Causes skin irritation (Skin Irritation, Category 2).[2][5]

  • Causes serious eye irritation (Eye Irritation, Category 2).[2][5]

  • May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[2][5]

Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhaling vapors.[5]

  • Storage: Store in a tightly closed container in a cool, dark, and well-ventilated place.[3][5] The recommended storage temperature is room temperature, ideally below 15°C.[3]

  • Spill Management: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure the area is well-ventilated.

References

  • Cyclohexanemethanol, alpha-propyl- | C10H20O | CID 107269 - PubChem. (n.d.). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 1-Cyclohexyl-1-butanol via Grignard reaction

Application Note: Precision Synthesis of 1-Cyclohexyl-1-butanol via Grignard Coupling Executive Summary & Strategic Value 1-Cyclohexyl-1-butanol (CAS: 4352-42-5) is a critical secondary alcohol intermediate used in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 1-Cyclohexyl-1-butanol via Grignard Coupling

Executive Summary & Strategic Value

1-Cyclohexyl-1-butanol (CAS: 4352-42-5) is a critical secondary alcohol intermediate used in the synthesis of pharmaceutical motifs requiring lipophilic spacers or chiral resolution agents. While conceptually simple, the synthesis presents specific challenges: the steric bulk of the cyclohexyl ring can retard Grignard formation, and the


-hydride elimination pathways can compete during coupling.

This guide details a robust, field-validated protocol for the synthesis of 1-Cyclohexyl-1-butanol via the nucleophilic addition of cyclohexylmagnesium bromide to butanal . Unlike generic textbook procedures, this protocol emphasizes kinetic control, moisture management, and safety parameters required for high-purity isolation.

Reaction Mechanics & Thermodynamics

The synthesis relies on the irreversible nucleophilic addition of a polarized carbon-magnesium bond to an electrophilic carbonyl.

Chemical Equation:





Key Mechanistic Insights:

  • Schlenk Equilibrium: In ether solvents, the Grignard reagent exists in an equilibrium (

    
    ). Using THF favors the monomeric species, enhancing nucleophilicity, which is crucial for the sterically hindered cyclohexyl group [1].
    
  • Side Reaction Mitigation: The primary side reaction is Wurtz coupling (bi-cyclohexyl formation). This is suppressed by maintaining high dilution and slow addition rates of the halide.

  • Aldehyde Freshness: Butanal rapidly oxidizes to butanoic acid in air. The presence of carboxylic acid will quench the Grignard reagent (

    
    ), lowering yields. Distillation of butanal immediately prior to use is mandatory. 
    

Experimental Workflow Visualization

The following diagram outlines the critical path for the synthesis, highlighting decision nodes for safety and quality control.

GrignardSynthesis Start Start: Raw Materials MgActivation Mg Activation (Iodine/Heat) Start->MgActivation Inert Atmosphere (N2/Ar) GrignardForm Grignard Formation (Exothermic Control) MgActivation->GrignardForm Add CyBr dropwise Titration QC: Titrate Grignard GrignardForm->Titration Verify Molarity Coupling Coupling Reaction (Butanal Addition at 0°C) Titration->Coupling Adjust Aldehyde Eq Quench Acidic Quench (NH4Cl/HCl) Coupling->Quench Complete Conversion Workup Extraction & Drying Quench->Workup Distillation Vacuum Distillation Workup->Distillation Product Final Product: 1-Cyclohexyl-1-butanol Distillation->Product

Caption: Figure 1. Process flow for the synthesis of 1-Cyclohexyl-1-butanol, emphasizing the critical titration step.

Materials & Safety Protocol

Reagents Table:

ReagentMW ( g/mol )Density (g/mL)RoleHazard Note
Bromocyclohexane163.061.324PrecursorLachrymator
Magnesium Turnings24.301.74ReagentFlammable Solid
Butanal (Butyraldehyde)72.110.802ElectrophileHighly Flammable, Oxidizes rapidly
Tetrahydrofuran (THF)72.110.889SolventPeroxide former (Test before use)
Iodine (

)
253.84.93InitiatorCorrosive

Critical Safety Directives:

  • Moisture Exclusion: All glassware must be oven-dried (

    
     for >4 hours) and assembled hot under a stream of dry Nitrogen or Argon.
    
  • Exotherm Management: The formation of Cyclohexylmagnesium bromide is highly exothermic. An ice bath must be ready before initiation. Runaway Grignard reactions can pressurize and rupture glassware.

  • Peroxide Check: THF must be distilled from Sodium/Benzophenone or passed through an activated alumina column immediately before use to prevent explosion hazards during the final distillation step [2].

Detailed Experimental Protocol

Phase A: Preparation of Cyclohexylmagnesium Bromide (1.0 M)
  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet adapter.

  • Activation: Add Magnesium turnings (2.9 g, 120 mmol, 1.2 eq) to the flask. Flame-dry the magnesium under vacuum (carefully) or heat with a heat gun under nitrogen flow to activate the surface. Allow to cool.

  • Initiation: Add a single crystal of Iodine and 10 mL of anhydrous THF.

  • Addition: Prepare a solution of Bromocyclohexane (16.3 g, 100 mmol, 1.0 eq) in 90 mL of anhydrous THF in the addition funnel.

  • Start: Add 5-10 mL of the bromide solution to the Mg. Warm gently with a heat gun until the iodine color fades and the solution becomes turbid/gray (sign of initiation).

  • Sustain: Once initiated, remove heat. Add the remaining bromide solution dropwise over 45-60 minutes. Maintain a gentle reflux using the heat of reaction. If reflux stops, pause addition and warm slightly.

  • Digestion: After addition is complete, reflux the mixture for 1 hour using an oil bath to ensure complete consumption of bromide. Cool to room temperature.

    • Quality Control Point: Titrate a 1 mL aliquot using salicylaldehyde phenylhydrazone or simple acid-base back-titration to determine precise concentration [3].

Phase B: Coupling with Butanal
  • Cooling: Cool the Grignard solution to

    
     using an ice/water bath.
    
  • Aldehyde Preparation: Distill Butanal (Butyraldehyde) immediately prior to use. Prepare a solution of fresh Butanal (7.93 g, 110 mmol, 1.1 eq - slight excess ensures complete consumption of Grignard) in 30 mL anhydrous THF.

  • Addition: Add the Butanal solution dropwise to the cold Grignard reagent over 30 minutes. The solution will become viscous.

    • Note: Keep temperature

      
       to minimize side reactions.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (20% EtOAc/Hexane) or GC-MS.

Phase C: Workup and Purification
  • Quench: Cool the mixture back to

    
    . Slowly add saturated aqueous Ammonium Chloride (
    
    
    
    , 100 mL).
    • Caution: Initial addition will cause vigorous foaming. Add dropwise initially.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Diethyl Ether (

    
     mL).[1]
    
  • Wash: Combine organic layers and wash with Brine (50 mL).

  • Dry: Dry over anhydrous Magnesium Sulfate (

    
    ) for 15 minutes. Filter.
    
  • Concentration: Remove solvent via rotary evaporation (Water bath:

    
    , Pressure: >200 mbar initially to prevent loss of product).
    
  • Distillation: Purify the crude oil via vacuum distillation.

    • Target Fraction: 1-Cyclohexyl-1-butanol boils at approximately 108-112°C at 15 mmHg (Note: Boiling points vary by vacuum strength; use a nomograph).

Analytical Characterization

Confirm the identity of the product using the following parameters:

  • Appearance: Colorless, viscous liquid.

  • Refractive Index (

    
    ):  ~1.4650.
    
  • IR Spectrum: Broad peak at 3300-3400

    
     (O-H stretch); 2850-2930 
    
    
    
    (C-H stretch, strong). Absence of C=O stretch at 1710
    
    
    .
  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       3.35 (m, 1H, CH-OH)
      
    • 
       0.9-1.9 (m, multiplet envelope corresponding to Cyclohexyl ring and Propyl chain protons)
      
    • 
       0.92 (t, 3H, terminal methyl of butyl chain)
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction Initiation Mg surface passivated or wet solvent.Add 100

of 1,2-dibromoethane (entrainment method) or sonicate the flask. Ensure solvent is

ppm water.
Low Yield "Wurtz" coupling (Dicyclohexyl formation).Reduce concentration of halide during addition. Increase stir rate.
Product contains Acid Oxidation of Butanal.Must distill Butanal before use. Wash organic layer with Sat.

during workup.
Solid precipitate during addition Magnesium alkoxide insolubility.Add more THF or switch to Diethyl Ether/THF mix. The precipitate usually dissolves during acid quench.

References

  • Garst, J. F., & Soriaga, M. P. (2004). Grignard reagent formation.[1][2][3][4][5][6] Coordination Chemistry Reviews, 248(7-8), 623-652.

  • Org.[2][3][4][5][7] Synth. 1966, 46, 105. Warning for Peroxides in Tetrahydrofuran.

  • Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958-2961. (Includes titration protocols).

  • National Institute of Standards and Technology (NIST). 1-Butanol Physical Properties. (Used for general alcohol property extrapolation).

  • PubChem. Compound Summary for CID 107269: 1-Cyclohexyl-1-butanol.[8]

Sources

Application

biocatalytic reduction of cyclohexyl ketones using Leuconostoc

Application Note: Biocatalytic Asymmetric Reduction of Cyclohexyl Ketones using Leuconostoc pseudomesenteroides [1] Abstract The asymmetric reduction of bulky-bulky ketones, such as cyclohexyl phenyl ketone, represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic Asymmetric Reduction of Cyclohexyl Ketones using Leuconostoc pseudomesenteroides [1]

Abstract

The asymmetric reduction of bulky-bulky ketones, such as cyclohexyl phenyl ketone, represents a significant challenge in chemoenzymatic synthesis due to steric hindrance and the difficulty of discriminating between two large substituents. This application note details a robust protocol for the enantioselective reduction of cyclohexyl ketones to yield chiral alcohols (e.g., (S)-cyclohexyl(phenyl)methanol) using whole-cell biocatalysts of Leuconostoc pseudomesenteroides.[1] This method offers high enantiomeric excess (>99% ee), mild reaction conditions, and an efficient internal cofactor regeneration system, eliminating the need for expensive exogenous cofactors.

Introduction & Mechanistic Insight

The Challenge of Bulky Ketones

Chiral cyclohexyl alcohols are critical pharmacophores in neuroactive drugs and antihistamines. Traditional chemical hydrogenation often requires heavy metal catalysts (Ru, Rh) and high pressure, yet frequently struggles with stereocontrol when the ketone substituents have similar steric bulk (e.g., phenyl vs. cyclohexyl). Biocatalysis offers a solution via Alcohol Dehydrogenases (ADHs), which differentiate substituents based on electronic properties and 3D-binding pocket fit.

The Leuconostoc Advantage

Leuconostoc pseudomesenteroides, a heterofermentative Lactic Acid Bacterium (LAB), possesses a unique redox metabolism. Unlike simple glycolysis, it utilizes the phosphoketolase pathway .[2]

  • Enzyme System: The reduction is catalyzed by an NADPH-dependent ADH.

  • Cofactor Regeneration: Leuconostoc species are proficient at regenerating NADPH via the oxidative pentose phosphate pathway (specifically Glucose-6-Phosphate Dehydrogenase, G6PDH) when supplied with glucose. This internal recycling makes whole-cell catalysis economically superior to isolated enzymes for this application.

Mechanism of Action

The biocatalyst follows a "Prelog" stereochemical preference for this substrate class. The hydride is transferred from NADPH to the Re-face of the carbonyl, yielding the (S)-alcohol (based on Cahn-Ingold-Prelog priority: –OH > –Phenyl > –Cyclohexyl > –H).

G Glucose Glucose G6P Glucose-6-P Glucose->G6P Ribulose Ribulose-5-P G6P->Ribulose Oxidation G6PDH G6PDH NADP NADP+ NADP->G6PDH NADPH NADPH ADH ADH (L. pseudomesenteroides) NADPH->ADH Ketone Cyclohexyl Phenyl Ketone Ketone->ADH Alcohol (S)-Cyclohexyl (phenyl)methanol ADH->NADP Hydride Transfer ADH->Alcohol Reduction G6PDH->NADPH Regeneration

Figure 1: Coupled enzymatic system within whole-cell L. pseudomesenteroides. Glucose oxidation drives the regeneration of NADPH, which powers the stereoselective reduction of the ketone.

Materials & Reagents

CategoryItemSpecifications
Biocatalyst Leuconostoc pseudomesenteroidesStrain N13 (or ATCC 12291 as reference)
Substrate Cyclohexyl phenyl ketone>98% Purity
Media MRS BrothPeptone, Beef Extract, Yeast Extract, Glucose, Polysorbate 80, Acetate, Magnesium, Manganese
Co-substrate D-GlucoseAnalytical Grade (for cofactor recycling)
Solvents Ethyl Acetate (EtOAc)For extraction (HPLC Grade)
Buffer Phosphate Buffer (PBS)100 mM, pH 6.5

Experimental Protocol

Inoculum Preparation
  • Revival: Streak L. pseudomesenteroides from glycerol stock onto an MRS agar plate. Incubate at 30°C for 24–48 hours under microaerophilic conditions (candle jar or CO2 incubator preferred but facultative anaerobes can grow in static aerobic culture).

  • Seed Culture: Pick a single colony and inoculate 10 mL of MRS broth. Incubate at 30°C, 150 rpm for 18 hours.

Biomass Production
  • Scale-up: Transfer 2% (v/v) of the seed culture into 250 mL Erlenmeyer flasks containing 100 mL fresh MRS broth.

  • Growth: Incubate at 30°C, 150 rpm.

  • Harvesting: Monitor OD600. Harvest cells in the late exponential phase (approx. 24 hours).

  • Washing: Centrifuge at 6,000 × g for 10 minutes at 4°C. Discard supernatant. Wash the cell pellet twice with 100 mM phosphate buffer (pH 6.5) to remove residual media components.

  • Resuspension: Resuspend wet cells in phosphate buffer to a final concentration of 50 mg/mL (wet cell weight).

Biotransformation (Standard Protocol)

Note: This protocol is optimized based on design-focused modeling for maximum conversion.

  • Reaction Vessel: Use a 50 mL screw-cap glass vial or flask.

  • Composition:

    • Biocatalyst: 20 mL of cell suspension (50 mg/mL in pH 6.5 buffer).

    • Substrate: Add Cyclohexyl phenyl ketone to a final concentration of 10–20 mM.

      • Tip: Dissolve substrate in a minimal amount of DMSO or isopropanol (max 2% v/v) if solubility is an issue, though L. pseudomesenteroides tolerates biphasic systems well.

    • Co-substrate: Add Glucose (100 mM) to drive NADPH regeneration.

  • Incubation:

    • Temperature: 30°C.

    • Agitation: 200 rpm (orbital shaker).

    • Time: 48–72 hours.

  • Monitoring: Sample 200 µL every 12 hours. Extract with EtOAc and analyze via TLC or GC.

Workup & Isolation
  • Quenching: Stop reaction by adding equal volume of Ethyl Acetate.

  • Extraction: Vortex vigorously for 2 minutes. Centrifuge to separate phases. Repeat extraction twice.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and evaporate solvent under reduced pressure.
    
  • Purification: If necessary, purify crude product via silica gel column chromatography (Hexane:EtOAc 90:10).

Analytical Methods

Gas Chromatography (GC) Parameters for Stereochemical Analysis:

  • Column: Chiral capillary column (e.g., CP-Chirasil-Dex CB or equivalent).

  • Carrier Gas: Helium (1.0 mL/min).

  • Temperature Program: 120°C (hold 2 min)

    
     5°C/min 
    
    
    
    180°C.
  • Detection: FID at 250°C.

  • Retention Times (Approximate):

    • Ketone: 14.5 min

    • (S)-Alcohol: 16.2 min

    • (R)-Alcohol: 16.8 min

Calculations:




[3]

Workflow Visualization

Workflow cluster_0 Phase I: Biocatalyst Prep cluster_1 Phase II: Biotransformation cluster_2 Phase III: Downstream Step1 Inoculation (MRS Broth, 30°C) Step2 Cell Harvest (Centrifugation 6000xg) Step1->Step2 Step3 Washing (PBS pH 6.5) Step2->Step3 Step4 Reaction Setup Substrate + Glucose + Cells Step3->Step4 Step5 Incubation 72h, 200rpm, 30°C Step4->Step5 Step6 EtOAc Extraction Step5->Step6 Step7 Chiral GC Analysis Step6->Step7

Figure 2: Step-by-step workflow for the whole-cell biocatalytic reduction process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Substrate insolubilityAdd 2-5% DMSO or use a biphasic system (buffer/heptane).
Low Conversion Cofactor depletionEnsure excess Glucose (5-10 equivalents) is present.
Poor Enantioselectivity Spontaneous reductionEnsure pH is strictly controlled (6.0–6.5); avoid highly alkaline conditions which may promote racemization or chemical reduction.
Emulsion during extraction Cell debrisFilter reaction mixture through Celite before extraction or centrifuge at higher speed.

References

  • Özdemir, A., & Şahin, E. (2022).[1] Efficient bioreduction of cyclohexyl phenyl ketone by Leuconostoc pseudomesenteroides N13 biocatalyst using a distance-based design-focused optimization model. Journal of Molecular Catalysis A: Chemical.

  • Liese, A., et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II: whole-cell. Applied Microbiology and Biotechnology.

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry.

  • Goldberg, K., et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes. Applied Microbiology and Biotechnology.

Sources

Method

reagents for oxidation of 1-Cyclohexyl-1-butanol to ketones

Executive Summary The oxidation of 1-cyclohexyl-1-butanol (CAS: 4441-57-0) to 1-cyclohexyl-1-butanone (CAS: 1462-27-7) represents a classic yet critical transformation in the synthesis of pharmaceutical intermediates and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxidation of 1-cyclohexyl-1-butanol (CAS: 4441-57-0) to 1-cyclohexyl-1-butanone (CAS: 1462-27-7) represents a classic yet critical transformation in the synthesis of pharmaceutical intermediates and fragrance compounds. While the substrate is a standard secondary alcohol, the adjacent cyclohexyl ring introduces moderate steric bulk that differentiates it from linear aliphatic alcohols.

This Application Note evaluates three distinct oxidation methodologies tailored for different stages of drug development:

  • TEMPO/NaOCl (Anelli Protocol): The preferred method for Process Chemistry (Scalable, Green, Low Cost).

  • Dess-Martin Periodinane (DMP): The preferred method for Medicinal Chemistry (High Speed, Mild, Simple Workup).

  • Swern Oxidation: The preferred method for Rigorous Synthesis (Anhydrous, Metal-Free).

Reagent Selection Matrix

The choice of oxidant is dictated by the scale of reaction, tolerance for heavy metals, and downstream purification capabilities.

FeatureMethod A: TEMPO/NaOCl Method B: Dess-Martin (DMP) Method C: Swern
Primary Use Case Large Scale / Process DevDiscovery / Bench ScaleSensitive / Anhydrous
Atom Economy High (Catalytic)Low (Stoichiometric Iodine)Moderate
Temperature 0 °C to Room TempRoom TemperatureCryogenic (-78 °C)
Safety Profile Aqueous Bleach (Exothermic)Shock Sensitive (Dry)Toxic Gas (CO, DMS)
Green Chemistry Excellent (Water solvent)Poor (Iodinane waste)Poor (Atom economy)
Cost LowHighLow-Moderate

Chemical Logic & Mechanism

Substrate Analysis
  • Substrate: 1-Cyclohexyl-1-butanol (

    
    , MW: 156.27  g/mol ).
    
  • Target: 1-Cyclohexyl-1-butanone (

    
    , MW: 154.25  g/mol ).[1]
    
  • Reactivity: The hydroxyl group is secondary (

    
    ). The 
    
    
    
    -proton is activatable, but the adjacent cyclohexyl ring provides steric shielding, necessitating oxidants that do not require bulky transition states.
Mechanistic Pathway (TEMPO Catalysis)

The TEMPO oxidation is chosen as the primary recommendation due to its scalability. The active oxidant is the


-oxoammonium salt, generated in situ by sodium hypochlorite (NaOCl).

TEMPO_Cycle cluster_cycle Catalytic Cycle TEMPO TEMPO Radical (Stable) Oxoammonium N-Oxoammonium Species (Active Oxidant) TEMPO->Oxoammonium NaOCl (Bleach) KBr (Co-catalyst) Hydroxylamine Hydroxylamine (Reduced Form) Oxoammonium->Hydroxylamine 1-Cyclohexyl-1-butanol --> Ketone Product 1-Cyclohexyl-1-butanone Oxoammonium->Product Hydroxylamine->Oxoammonium NaOCl (Regeneration) Substrate 1-Cyclohexyl-1-butanol Substrate->Oxoammonium Hydride Transfer

Figure 1: Catalytic cycle of TEMPO-mediated oxidation. The N-oxoammonium salt acts as the hydride acceptor from the alcohol.

Detailed Experimental Protocols

Method A: Catalytic TEMPO Oxidation (The "Green" Standard)

Reference: Anelli, P. L.; et al. J. Org. Chem. 1987, 52, 2559.[2] [1]

Context: Best for >10g scale. Uses household bleach as the terminal oxidant.

Reagents:

  • 1-Cyclohexyl-1-butanol (1.0 equiv)

  • TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) (0.01 equiv / 1 mol%)

  • KBr (0.1 equiv / 10 mol%)

  • NaOCl (Commercial Bleach, ~10-12%) (1.1 - 1.3 equiv)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated NaHCO3 (Buffer)

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 1-cyclohexyl-1-butanol (10.0 g, 64 mmol) in DCM (50 mL).

  • Catalyst Addition: Add TEMPO (100 mg, 0.64 mmol) and a solution of KBr (0.76 g, 6.4 mmol) in water (5 mL). Cool the biphasic mixture to 0–5 °C using an ice bath.

  • Oxidant Addition: Slowly add the NaOCl solution (buffered to pH ~9 with NaHCO3) dropwise via an addition funnel over 30 minutes.

    • Critical Control Point: Maintain internal temperature <10 °C to prevent over-oxidation or catalyst decomposition.

  • Reaction: Vigorously stir the mixture at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Silica, 10% EtOAc/Hexanes) or GC-MS.

  • Quench: Once conversion is complete (>98%), add aqueous sodium thiosulfate (

    
    ) to quench excess bleach. Stir for 10 minutes (starch-iodide paper should remain white).
    
  • Workup: Separate phases. Extract the aqueous layer with DCM (2 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude ketone is often >95% pure. If necessary, purify via short-path distillation or silica gel chromatography.

Method B: Dess-Martin Periodinane (DMP) (The Bench Standard)

Reference: Dess, D. B.; Martin, J. C. J.[3] Org. Chem. 1983, 48, 4155. [2]

Context: Best for <1g scale, rapid screening, or if the substrate contains acid-sensitive groups (though 1-cyclohexyl-1-butanol is robust).

Reagents:

  • 1-Cyclohexyl-1-butanol (1.0 equiv)

  • Dess-Martin Periodinane (1.1 - 1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Dissolution: Dissolve 1-cyclohexyl-1-butanol (500 mg, 3.2 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add solid DMP (1.63 g, 3.8 mmol) in one portion at room temperature.

    • Note: The reaction is slightly exothermic; for larger scales, use a water bath.

  • Stirring: Stir at room temperature for 1–2 hours. The suspension typically becomes cloudy as the iodinane byproduct precipitates.

  • Quench/Workup: Dilute with diethyl ether (20 mL). Add a 1:1 mixture of saturated

    
     and saturated 
    
    
    
    (20 mL).
    • Why? Thiosulfate reduces the iodine byproduct; bicarbonate neutralizes acetic acid generated.

  • Separation: Stir the biphasic mixture vigorously until the organic layer is clear (approx. 15 mins). Separate, dry (

    
    ), and concentrate.
    

Analytical Validation

To confirm the transformation of the alcohol to the ketone, look for the following diagnostic signals:

TechniqueDiagnostic Signal (Substrate: Alcohol)Diagnostic Signal (Product: Ketone)
IR Spectroscopy Broad O-H stretch (~3300-3400

)
Strong C=O stretch (~1710

)
1H NMR Methine proton (

-OH) multiplet @ ~3.4-3.6 ppm
Disappearance of methine proton. Appearance of

-protons (triplet) @ ~2.4 ppm.
13C NMR C-OH peak @ ~70-75 ppmC=O peak @ ~210-215 ppm

Safety & Waste Management

  • TEMPO/NaOCl:

    • Hazard: NaOCl is corrosive. TEMPO is a solid radical; handle with gloves.

    • Waste: Aqueous waste contains bromide and chloride salts. Organic waste is halogenated (if DCM is used).

  • Dess-Martin Periodinane:

    • Hazard: DMP is potentially explosive under impact or high heat (>200 °C). Never scrape dried material aggressively.

    • Waste: Contains iodine species.[4] Must be segregated into halogenated waste streams.

  • Swern (DMSO/Oxalyl Chloride):

    • Hazard: Generates Carbon Monoxide (CO) and Dimethyl Sulfide (DMS - stench).[5] Must be performed in a high-efficiency fume hood.

    • Waste: Sulfur-containing organic waste.

References

  • Anelli, P. L.; Biffi, C.; Montanari, F.; Quinci, S. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions."[2] Journal of Organic Chemistry, 1987 , 52(12), 2559–2562.[2]

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 1983 , 48(22), 4155–4156.

  • Tojo, G.; Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2006 .

  • National Institute of Standards and Technology (NIST). "1-Butanone, 1-cyclohexyl-."[1] NIST Chemistry WebBook, SRD 69.

Sources

Application

Application Notes and Protocols for the Esterification of Sterically Hindered Secondary Alcohols

For: Researchers, scientists, and drug development professionals Introduction: The Challenge of Esterifying Sterically Hindered Secondary Alcohols The formation of an ester bond is a cornerstone of organic synthesis, piv...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Challenge of Esterifying Sterically Hindered Secondary Alcohols

The formation of an ester bond is a cornerstone of organic synthesis, pivotal in the creation of pharmaceuticals, natural products, and advanced materials. However, when the alcohol substrate is a sterically hindered secondary alcohol, this seemingly straightforward transformation presents a significant synthetic hurdle. The bulky substituents surrounding the hydroxyl group impede the approach of the acylating agent, dramatically slowing down the reaction rate and often leading to low yields or complete failure with standard esterification methods like Fischer esterification.

This application note provides a detailed guide to several robust and field-proven protocols for the successful esterification of these challenging substrates. We will delve into the mechanistic intricacies of each method, offering not just a series of steps, but a deeper understanding of the chemical principles at play. This guide is designed to empower researchers to select the optimal conditions for their specific synthetic challenges, troubleshoot common issues, and ultimately achieve their desired ester products with high efficiency.

Key Strategies for Overcoming Steric Hindrance

To overcome the steric barrier in the esterification of hindered secondary alcohols, several key strategies have been developed. These generally involve:

  • Activation of the Carboxylic Acid: By converting the carboxylic acid into a more reactive intermediate, the energy barrier for the nucleophilic attack by the hindered alcohol is significantly lowered.

  • Use of Potent Acyl Transfer Catalysts: These catalysts form highly reactive intermediates with the carboxylic acid, facilitating the subsequent reaction with the alcohol.

  • Intramolecular Cyclization (Macrolactonization): For hydroxy acids, protocols that favor intramolecular cyclization over intermolecular polymerization are crucial for the synthesis of macrolactones.

This guide will focus on four powerful methods that embody these strategies: the Yamaguchi Esterification, the Steglich Esterification, the Shiina Esterification (and Macrolactonization), and the Keck Macrolactonization. Additionally, we will discuss the Mitsunobu Reaction for cases requiring stereochemical inversion.

The Yamaguchi Esterification: A Powerful Tool for Hindered Systems

First reported by Masaru Yamaguchi in 1979, the Yamaguchi esterification is a highly effective method for the synthesis of esters and macrolactones from sterically demanding substrates.[1] The reaction proceeds through the formation of a mixed anhydride, which is then activated by a nucleophilic catalyst for facile reaction with the alcohol.[1] This protocol is particularly renowned for its ability to yield highly functionalized esters under mild conditions with short reaction times.[2]

Mechanism of Action

The reaction is typically a one-pot, two-step process:

  • Mixed Anhydride Formation: The carboxylic acid reacts with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a tertiary amine base (like triethylamine) to form a mixed anhydride.[3]

  • Acyl Transfer and Esterification: A stoichiometric amount of 4-(dimethylamino)pyridine (DMAP) is then added. DMAP, being a more potent nucleophile than the hindered alcohol, attacks the less sterically hindered carbonyl of the mixed anhydride, forming a highly reactive N-acylpyridinium intermediate.[3] This intermediate is then readily attacked by the secondary alcohol to furnish the desired ester and release DMAP.[3]

It has been proposed that for aliphatic carboxylic acids, an in-situ formation of a symmetric aliphatic anhydride may occur, which is more electrophilic and readily reacts with DMAP and the alcohol.[3]

Yamaguchi_Esterification RCOOH R-COOH (Carboxylic Acid) MixedAnhydride Mixed Anhydride RCOOH->MixedAnhydride TCBC 2,4,6-Trichlorobenzoyl Chloride (TCBC) TCBC->MixedAnhydride Et3N Et3N Et3N->MixedAnhydride + AcylPyridinium N-Acylpyridinium Intermediate MixedAnhydride->AcylPyridinium + DMAP Byproduct1 Et3N·HCl MixedAnhydride->Byproduct1 DMAP DMAP AcylPyridinium->DMAP releases Ester R-COOR' (Ester) AcylPyridinium->Ester + R'-OH R_OH R'-OH (Hindered Alcohol) Byproduct2 2,4,6-Trichlorobenzoic Acid Ester->Byproduct2

Figure 1: Simplified workflow of the Yamaguchi Esterification.

Detailed Experimental Protocol

Materials:

  • Carboxylic acid (1.0 equiv)

  • Sterically hindered secondary alcohol (1.2 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (1.2-1.5 equiv)

  • Anhydrous toluene or THF

Procedure:

  • To a solution of the carboxylic acid in anhydrous toluene (or THF) under an inert atmosphere (N₂ or Ar), add triethylamine and stir for 10 minutes at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride and stir the mixture for 1-2 hours at room temperature.

  • In a separate flask, dissolve the sterically hindered secondary alcohol and DMAP in anhydrous toluene (or THF).

  • Add the solution of the alcohol and DMAP to the mixed anhydride mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Troubleshooting and Field-Proven Insights
  • Low Yield: In cases of extremely hindered substrates, increasing the amount of DMAP (up to 3-4 equivalents) can improve the yield. Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) may also be beneficial, but should be monitored for potential side reactions.

  • Substrate Decomposition: For acid- or base-sensitive substrates, using a milder base such as diisopropylethylamine (DIPEA) instead of triethylamine can be advantageous.[1]

  • One-Pot vs. Two-Step: While the one-pot procedure is convenient, for particularly sensitive substrates, a two-step protocol where the mixed anhydride is formed first, and the triethylammonium chloride is filtered off before the addition of the alcohol and DMAP, can sometimes lead to cleaner reactions and higher yields.[4]

  • Alternative to TCBC: Studies have shown that for some aliphatic esters, the sterically hindered TCBC can be replaced by the less hindered and more economical benzoyl chloride without a significant loss of regioselectivity.[5][6]

The Steglich Esterification: Mild Conditions for Sensitive Substrates

The Steglich esterification, first reported in 1978, is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of DMAP.[7][8] It is particularly well-suited for substrates that are sensitive to acidic or harsh reaction conditions.[9]

Mechanism of Action
  • Activation of Carboxylic Acid: The carboxylic acid adds to one of the double bonds of DCC to form a highly reactive O-acylisourea intermediate.[7]

  • Acyl Transfer to Catalyst: DMAP, acting as a potent nucleophilic catalyst, attacks the O-acylisourea to form an N-acylpyridinium intermediate, which is an even more reactive acylating agent. This step is crucial and outcompetes the attack by the sterically hindered alcohol.[7]

  • Nucleophilic Attack by Alcohol: The hindered secondary alcohol then attacks the N-acylpyridinium intermediate to form the ester, regenerating the DMAP catalyst.

  • Byproduct Formation: The protonated DCC byproduct rearranges to form N,N'-dicyclohexylurea (DCU), an insoluble solid that can be removed by filtration.[8]

A common side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol. The use of DMAP significantly suppresses this side reaction by rapidly trapping the O-acylisourea.[7]

Steglich_Esterification RCOOH R-COOH (Carboxylic Acid) Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea DCC DCC DCC->Acylisourea Acylpyridinium N-Acylpyridinium Intermediate Acylisourea->Acylpyridinium + DMAP NAcylurea N-Acylurea (side product) Acylisourea->NAcylurea 1,3-rearrangement DMAP DMAP (catalyst) Acylpyridinium->DMAP regenerates Ester R-COOR' (Ester) Acylpyridinium->Ester + R'-OH R_OH R'-OH (Hindered Alcohol) DCU DCU (byproduct) Ester->DCU Shiina_Esterification RCOOH R-COOH (Carboxylic Acid) MixedAnhydride Mixed Anhydride RCOOH->MixedAnhydride MNBA MNBA MNBA->MixedAnhydride Base Base (e.g., Et3N) Base->MixedAnhydride + AcylPyridinium N-Acylpyridinium Intermediate MixedAnhydride->AcylPyridinium + DMAP/DMAPO DMAP DMAP/DMAPO (catalyst) AcylPyridinium->DMAP regenerates Ester R-COOR' (Ester/Macrolactone) AcylPyridinium->Ester + R'-OH R_OH R'-OH (Hindered Alcohol) Mitsunobu_Reaction R_OH R'-OH (Hindered Alcohol) Alkoxyphosphonium Alkoxyphosphonium Salt R_OH->Alkoxyphosphonium PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD/DIAD DEAD->Betaine Betaine->Alkoxyphosphonium Ester R-COOR' (Ester with Inversion) Alkoxyphosphonium->Ester RCOOH R-COOH (Carboxylic Acid) RCOOH->Ester SN2 attack Byproducts Ph3P=O + DEAD-H2 Ester->Byproducts

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Kinetic Resolution of Racemic 1-Cyclohexyl-1-butanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the kinetic resolution of racemic 1-Cyclohexyl-1-butanol. This resource is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the kinetic resolution of racemic 1-Cyclohexyl-1-butanol. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules. Enantiomerically pure secondary alcohols, such as the single enantiomers of 1-Cyclohexyl-1-butanol, are valuable chiral building blocks in the pharmaceutical and fine chemical industries.

This guide is structured in a practical question-and-answer format to directly address common issues encountered during experimental work. It provides not only step-by-step protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Core Principles
Q1: What is the fundamental principle of Enzymatic Kinetic Resolution (EKR) for an alcohol like 1-Cyclohexyl-1-butanol?

Enzymatic Kinetic Resolution (EKR) is a widely used method that leverages the stereoselectivity of an enzyme to separate a racemic mixture.[1] In the case of racemic 1-Cyclohexyl-1-butanol, the process relies on an enzyme, typically a lipase, that can differentiate between the (R)- and (S)-enantiomers.

The core principle is that one enantiomer fits better into the enzyme's active site and reacts significantly faster than the other.[2] The reaction is an enzyme-catalyzed acylation, where an acyl group (from an "acyl donor") is transferred to the alcohol's hydroxyl group, forming an ester.

For example, Candida antarctica Lipase B (CAL-B) will preferentially acylate one enantiomer (e.g., the R-enantiomer) to form the corresponding ester, leaving the other (S)-enantiomer largely unreacted. The reaction is stopped at or near 50% conversion. At this point, the mixture ideally contains two compounds in high enantiomeric purity: the slow-reacting alcohol enantiomer and the fast-reacting ester enantiomer.[3] These can then be separated based on their different physical properties (e.g., polarity).

EKR Workflow cluster_products Reaction Products (~50% Conversion) racemate Racemic (R/S)-Alcohol (1-Cyclohexyl-1-butanol) reagents + Acyl Donor (e.g., Vinyl Acetate) + Lipase (e.g., CAL-B) racemate->reagents ester (R)-Ester (High % ee) reagents->ester k_fast alcohol (S)-Alcohol (High % ee) reagents->alcohol k_slow Analytical_Workflow reaction Reaction Mixture (at time t) aliquot Take Aliquot (~50 µL) reaction->aliquot filter Filter Enzyme aliquot->filter dilute Dilute with Solvent (e.g., IPA) filter->dilute gc Inject into Chiral GC dilute->gc data Data Analysis: - Integrate Peaks - Calculate %ee_s, %ee_p - Calculate Conversion (c) gc->data

Sources

Optimization

Technical Support Center: Purification of 1-Cyclohexyl-1-butanol

Ticket ID: T-CHX-BUT-001 Subject: Purification Protocols & Troubleshooting for 1-Cyclohexyl-1-butanol Assigned Specialist: Senior Application Scientist, Separation Technologies Introduction & Compound Validation Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-CHX-BUT-001 Subject: Purification Protocols & Troubleshooting for 1-Cyclohexyl-1-butanol Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction & Compound Validation

Welcome to the technical support hub for 1-Cyclohexyl-1-butanol . This guide addresses the purification challenges specific to this secondary alcohol.

CRITICAL ISOMER WARNING: Researchers frequently confuse 1-Cyclohexyl-1-butanol (the secondary alcohol, often a Grignard product) with 4-Cyclohexyl-1-butanol (a primary alcohol). Please verify your structure immediately. This guide focuses on the secondary alcohol (CAS: 4352-42-5), synthesized via the addition of propylmagnesium bromide to cyclohexanecarbaldehyde.

Physical Property Datasheet

Use these values to calibrate your separation parameters.

PropertyValueNotes
IUPAC Name 1-Cyclohexylbutan-1-olSecondary alcohol (

-propylcyclohexanemethanol)
CAS Number 4352-42-5Note: Do not confuse with 4441-57-0 (primary isomer)
Boiling Point ~103–105 °C @ 4 mmHgDo not distill at atm pressure (Risk of dehydration)
Density 0.902 g/mLLighter than water; top layer in aqueous extractions
Refractive Index

1.466
Useful for checking fraction purity
Solubility Soluble in Et2O, THF, DCMImmiscible with water
Core Purification Workflow

The following workflow is designed to handle the crude mixture from a standard Grignard synthesis. It prioritizes the removal of unreacted aldehyde (Cyclohexanecarbaldehyde) and the prevention of acid-catalyzed dehydration.

PurificationWorkflow Crude Crude Reaction Mixture (Mg-Alkoxide Intermediate) Quench 1. Quench: Saturated NH4Cl (Avoid strong acids!) Crude->Quench Hydrolysis Extract 2. Extraction: Diethyl Ether or EtOAc Quench->Extract Phase Sep ChemWash 3. Chemical Purification: NaHSO3 (Bisulfite) Wash Extract->ChemWash Removes Aldehyde Drying 4. Drying (MgSO4) & Concentration ChemWash->Drying Decision Purity Check (TLC/GC) Drying->Decision Distill Method A: Vacuum Distillation (>5g scale) Decision->Distill High Qty Column Method B: Flash Chromatography (<5g scale) Decision->Column High Purity Req

Figure 1: Optimized purification workflow for 1-Cyclohexyl-1-butanol preventing dehydration and aldehyde contamination.

Detailed Protocols & Troubleshooting
Phase 1: The Chemical Wash (Removing Aldehyde)

The Issue: Unreacted Cyclohexanecarbaldehyde has a boiling point close to the product, making distillation difficult. The Fix: Use the Bisulfite Adduct method.

  • Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ).
    
  • Execution: Shake your organic layer (containing the crude alcohol) vigorously with the bisulfite solution for 5–10 minutes.

  • Mechanism: The aldehyde forms a water-soluble bisulfite adduct. The secondary alcohol (sterically hindered) does not react.

  • Separation: The aldehyde moves to the aqueous layer. Keep the organic layer .

Phase 2: Distillation (Vacuum Required)

The Issue: Secondary alcohols are prone to dehydration (forming 1-cyclohexyl-1-butene) if heated excessively or in the presence of acid traces.

  • Vacuum: Must be < 10 mmHg.

  • Bath Temp: Do not exceed 130 °C.

  • Apparatus: Short-path distillation head involves less thermal exposure than a Vigreux column.

Phase 3: Flash Chromatography

The Issue: "My compound is invisible on the TLC plate." The Science: 1-Cyclohexyl-1-butanol lacks a conjugated


-system (no benzene ring, no enone), so it is UV inactive  at 254 nm.
  • Mobile Phase: 5% to 15% Ethyl Acetate in Hexanes.

  • Visualization Reagent (Mandatory):

    • Option A (Best):Phosphomolybdic Acid (PMA) .[1] Dip and heat with a heat gun. Product appears as dark blue/green spots.

    • Option B:Vanillin Stain . Good for distinguishing alcohols (often turn blue/purple) from ketones.

    • Option C:KMnO4 . Stains the alcohol yellow/brown on a purple background.

Troubleshooting FAQs

Q1: I see a new spot on TLC after distillation that wasn't there before. What happened? A: You likely dehydrated your product.[2]

  • Diagnosis: The new spot is likely 1-cyclohexyl-1-butene . It will be much less polar (higher

    
    , moves with solvent front) and will stain instantly with KMnO4 (due to the double bond).
    
  • Cause: Pot temperature was too high, or the flask contained acidic residues (did you use HCl to quench?).

  • Prevention:[3][4] Use

    
     for quenching. Add a pinch of 
    
    
    
    to the distillation pot to neutralize trace acids.

Q2: I have a persistent emulsion during the initial extraction. A: This is common with magnesium salts from Grignard reactions.

  • Fix: Add Rochelle's Salt (Potassium Sodium Tartrate) saturated solution. Stir vigorously for 30 minutes. The tartrate chelates the magnesium, breaking the emulsion and allowing clear phase separation.

Q3: Can I separate the ketone impurity (1-cyclohexyl-1-butanone) easily? A: Yes, but not easily by distillation.

  • Method: Flash chromatography is most effective here. The ketone is less polar than the alcohol.

  • TLC Tip: Use Vanillin stain. Ketones often stain a different color (reddish/brown) compared to the alcohol (blue/purple), aiding in fraction collection.

Diagnostic Logic Tree

Use this decision matrix to identify impurities based on your observations.

Troubleshooting Start Impurity Symptom UV Is the spot UV Active (254nm)? Start->UV YesUV YES UV->YesUV UV->YesUV NoUV NO UV->NoUV ImpurityA Impurity: Conjugated Enone (Oxidation + Elimination) YesUV->ImpurityA ImpurityB Impurity: Benzaldehyde deriv? (Did you use aromatic solvents?) YesUV->ImpurityB Stain Stain with KMnO4 NoUV->Stain InstantStain Instant Yellow Spot Stain->InstantStain SlowStain Slow/Heat Required Stain->SlowStain Stain->SlowStain Check NMR (9-10 ppm) Alkene Impurity: 1-Cyclohexyl-1-butene (Dehydration Product) InstantStain->Alkene Target Target: 1-Cyclohexyl-1-butanol SlowStain->Target Aldehyde Impurity: Starting Aldehyde SlowStain->Aldehyde Check NMR (9-10 ppm)

Figure 2: Rapid diagnostic tree for impurity identification.

References
  • Sigma-Aldrich. Product Specification: 4-Cyclohexyl-1-butanol (Isomer Comparison). Retrieved from

  • National Institute of Standards and Technology (NIST). 1-Butanol and Cyclohexyl Derivatives Thermochemical Data. Retrieved from

  • GuideChem. 1-Cyclohexyl-1-butanol CAS 4352-42-5 Properties. Retrieved from

  • Organic Syntheses. General Procedures for Grignard Additions to Cyclohexanecarbaldehyde. (Analogous protocols). Retrieved from

  • University of Rochester. TLC Stains and Visualization Methods. Retrieved from

Sources

Troubleshooting

removing unreacted cyclohexyl ketone from alcohol product

Ticket ID: PUR-CHX-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary The separation of unreacted cyclohexyl ketone (starting material) from cyclohexyl alcohol (product) is a notorious b...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-CHX-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The separation of unreacted cyclohexyl ketone (starting material) from cyclohexyl alcohol (product) is a notorious bottleneck in reduction workups. Because the boiling point differential is negligible (


) and both compounds possess similar lipophilicity, standard extraction and simple distillation often fail.

This guide prioritizes chemical derivatization (scavenging) over physical separation, as this method offers the highest recovery rates for high-value intermediates in drug development.

Module 1: Diagnostic & Analytical

"How do I confirm the contamination is ketone and not a byproduct?"

Before attempting purification, you must validate the impurity profile. Cyclohexyl ketones and alcohols often co-elute on standard LC-MS gradients.

Tier 1: Thin Layer Chromatography (TLC)

Standard UV visualization (254 nm) is often ineffective because simple cyclohexyl rings lack strong chromophores. You must use specific stains.

StainTargetVisual ResultSpecificity
2,4-DNP Ketones / AldehydesYellow/Orange spotsHigh (Will NOT stain alcohol)
PMA (Phosphomolybdic Acid) Alcohols / GeneralDark Blue/Green spotsLow (Stains both)
Vanillin GeneralDifferent shades of blue/greyModerate
Tier 2: Analytical Logic Flow

Use this decision tree to determine your purification strategy.

purification_logic start Crude Reaction Mixture tlc Run TLC w/ 2,4-DNP Stain start->tlc decision Yellow Spots Present? tlc->decision yes Ketone Contamination Confirmed decision->yes Yes no Impurity is likely non-carbonyl (Check for Elimination Products) decision->no No quant Quantify via GC/NMR yes->quant high_imp >10% Ketone Remaining quant->high_imp low_imp <10% Ketone Remaining quant->low_imp method_col Method: Flash Chromatography (Difficult Separation) high_imp->method_col Bulk Removal method_chem Method: Chemical Scavenging (Girard's Reagent) low_imp->method_chem Polishing

Figure 1: Analytical decision matrix for selecting the appropriate purification modality.

Module 2: Chemical Scavenging (The "Gold Standard")

"I have <10% ketone remaining. Chromatography is failing. What now?"

Solution: Use Girard’s Reagent T (Trimethylaminoacetohydrazide chloride). This reagent reacts selectively with the ketone to form a water-soluble hydrazone. Your alcohol product remains lipophilic. Upon aqueous workup, the ketone-hydrazone stays in the water, and your pure alcohol partitions into the organic phase.

Protocol: Girard's Reagent T Scavenging[3]
  • Stoichiometry: Calculate the moles of unreacted ketone (via NMR/GC). Add 1.5 - 2.0 equivalents of Girard’s Reagent T relative to the ketone impurity (not the total mass).

  • Solvent System: Dissolve the crude mixture in 10% Acetic Acid in Methanol (approx 5-10 mL per gram of crude).

  • Incubation: Stir at Room Temperature for 2–4 hours .

    • Note: For sterically hindered ketones, mild heating (40°C) may be required, but cyclohexyl systems usually react readily at RT.

  • Workup (The Critical Step):

    • Concentrate the mixture to remove most Methanol (do not go to complete dryness if possible).

    • Dilute residue with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Wash vigorously with Water (3x). The hydrazone is ionic and will be pulled into the aqueous layer.

    • Wash with Saturated NaHCO₃ (to remove residual acetic acid).

    • Dry organic layer over

      
      , filter, and concentrate.
      

girard_mechanism cluster_0 Organic Phase (Reaction) cluster_1 Phase Separation (Workup) ketone Cyclohexyl Ketone (Lipophilic) reaction Reaction (MeOH/AcOH) ketone->reaction girard Girard's Reagent T (Polar/Ionic) girard->reaction alcohol Cyclohexyl Alcohol (Product) alcohol->reaction Unreactive hydrazone Hydrazone Adduct (Water Soluble) reaction->hydrazone pure_prod Pure Alcohol reaction->pure_prod aq_layer Aqueous Layer (Discard) org_layer Organic Layer (Keep) hydrazone->aq_layer pure_prod->org_layer

Figure 2: Mechanism of action for Girard's Reagent T showing the phase-transfer of the impurity.

Module 3: The "Budget" Alternative

"Girard's reagent is too expensive or unavailable. Can I use Bisulfite?"

Solution: Sodium Bisulfite (


) .
This works well for unhindered cyclic ketones like cyclohexanone. It forms a bisulfite adduct which precipitates or is water-soluble.[1]

Limitations:

  • Reversible reaction (pH sensitive).

  • Less effective for substituted/hindered cyclohexyl rings.

Protocol:

  • Prepare a saturated aqueous solution of

    
    .
    
  • Add to your organic phase (dissolved in minimal EtOAC or Ether).

  • Shake vigorously for 15–30 minutes .

  • Observation: A white precipitate (the adduct) often forms at the interface.

  • Filter off the solid or wash the organic layer thoroughly with water.

Module 4: Methods to AVOID

"Why can't I just distill it? The boiling points are different."

Do not attempt simple distillation. The physical properties are too similar, and they often form azeotropes.

PropertyCyclohexanone (Ketone)Cyclohexanol (Product)Impact
Boiling Point ~155.6 °C~161.8 °C

requires high theoretical plates (spinning band column).
Melting Point -31 °C25 °CIf product is solid, recrystallization is better than distillation.
Polarity ModerateHighExploitable by Chromatography, not Distillation.

Warning: Attempting to distill this mixture often results in "smearing," where the ketone co-distills with the alcohol, lowering the purity of your final fraction.

References

  • Reagent Logic:Girard's Reagent T for the Isol

    • Source: Wheeler, O. H. (1962).[2] Chemical Reviews.

    • Context: Mechanistic basis for hydrazone form
  • Purification Standards:Purification of Labor

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[3] Butterworth-Heinemann.

    • Context: Standard protocols for bisulfite adduct form
  • Analytical Detection:Visualizing TLC Pl

    • Source: Chemistry LibreTexts.
    • Context: Specificity of 2,4-DNP stains for ketones vs alcohols.
  • Physical Data:Cyclohexanol and Cyclohexanone Properties.

    • Source: National Center for Biotechnology Inform
    • Context: Boiling point and solubility data verifying distill

Sources

Optimization

solvent selection for crystallization of cyclohexyl derivatives

Welcome to the Crystallization Technical Support Center . I am Dr. Aris, your Senior Application Scientist. I specialize in solid-state development for aliphatic and alicyclic compounds. You are likely here because your...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Crystallization Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. I specialize in solid-state development for aliphatic and alicyclic compounds. You are likely here because your cyclohexyl derivative—which should be a pristine white powder—is currently a sticky gum, a waxy oil, or a cloudy emulsion at the bottom of your flask.

Cyclohexyl groups introduce unique challenges: conformational flexibility (chair/boat flipping) and low melting points , both of which predispose compounds to "oil out" (Liquid-Liquid Phase Separation or LLPS) rather than crystallize.

Below is your troubleshooting guide, structured to diagnose and resolve these specific physical chemistry failures.

Module 1: The "Oiling Out" Crisis (LLPS)

User Issue: "I cooled my reaction mixture, but instead of crystals, I got a separate liquid layer (oil) at the bottom."

Technical Diagnosis: You have hit the Liquid-Liquid Phase Separation (LLPS) boundary before crossing the Solubility Curve (Solid-Liquid equilibrium). This is common in cyclohexyl derivatives because their high conformational entropy lowers the melting point, widening the metastable zone where oils form.

Troubleshooting Protocol: The Hybrid Cooling/Anti-Solvent Method

Do not simply add more anti-solvent; this usually worsens oiling by pushing the system deeper into the LLPS region.

Step-by-Step Recovery:

  • Re-dissolve: Heat the mixture until the oil phase disappears and you have a single homogenous phase (Clear Point).

  • Temperature Set: Lower the temperature to

    
    above the temperature where oiling previously occurred.
    
  • Seed Loading: Add 0.5 wt% seeds of the desired polymorph.

    • Why? Cyclohexyl derivatives struggle to nucleate spontaneously due to "floppy" ring conformations. Seeds provide a rigid template.

  • Isothermal Aging: Hold the temperature constant for 1–2 hours.

    • Observation: Look for cloudiness turning into defined particles.

  • Slow Cooling: Cool at a rate of

    
    .
    
    • Critical: If you cool too fast, the supersaturation spikes, triggering LLPS again.

Visual Logic: The Oiling-Out Decision Tree

LLPS_Decision_Tree Start Start: Oiling Out Observed Check_Purity Check Purity (HPLC) Is Purity > 90%? Start->Check_Purity Purify Purify First (Column/Extraction) Impurities depress MP Check_Purity->Purify No Check_Solvent Check Solvent System Is the MP of the solid < Boiling Point of Solvent? Check_Purity->Check_Solvent Yes Change_Solvent Change Solvent Select solvent with BP < Product MP Check_Solvent->Change_Solvent No (Melt Crystallization Risk) Seeding_Strategy Apply Seeding Strategy Seed at T > T_oil Check_Solvent->Seeding_Strategy Yes Surfactant Last Resort: Add Surfactant/Emulsion Crystallization Seeding_Strategy->Surfactant Fails

Figure 1: Decision logic for overcoming Liquid-Liquid Phase Separation (Oiling Out).

Module 2: Solvent Selection Strategy

User Issue: "Which solvent system works best for waxy cyclohexyl rings?"

Technical Insight: Cyclohexyl rings are lipophilic (hydrophobic). However, unlike flat aromatic rings (benzene), they do not stack efficiently, leading to weak lattice energy.

  • Avoid: Pure non-polar solvents (Hexane/Heptane) often dissolve cyclohexyl derivatives too well, making recovery difficult.

  • Preferred: Binary systems that balance lipophilicity (for solubility) with polarity (to force lattice formation).

Recommended Solvent Systems Table
Solvent ClassSpecific SolventRoleSuitability for Cyclohexyls
Alcohols Isopropanol (IPA) SolventHigh. Balances hydrophobic ring interaction with H-bonding capability.
Esters Isopropyl Acetate SolventMedium/High. Good for lipophilic compounds; easier to dry than water-wet cakes.
Nitriles Acetonitrile Anti-SolventHigh. Often forces crystallization of waxy solids better than water (which causes oiling).
Alkanes Heptane Anti-SolventMedium. Use with caution; can cause oiling if added too fast.
Chlorinated DCM SolventAvoid. High solubility but forms stable "channel solvates" with cyclohexyl rings.
Workflow: Binary Solvent Screening

Solvent_Screening Input Compound Input Solubility_Test Solubility Test (100 mg/mL) Input->Solubility_Test Class_A Soluble at RT (Too soluble) Solubility_Test->Class_A Class_B Insoluble at Boil (Too insoluble) Solubility_Test->Class_B Class_C Soluble Hot / Insoluble Cold (Ideal) Solubility_Test->Class_C Action_A Use as Solvent Add Anti-Solvent Class_A->Action_A Action_B Use as Anti-Solvent Class_B->Action_B Action_C Proceed to Cooling Crystallization Class_C->Action_C

Figure 2: Rapid screening workflow to categorize solvents for binary system selection.

Module 3: Conformational Control (Cis vs. Trans)

User Issue: "My melting point is


 lower than reported. NMR shows a mix of isomers."

Technical Diagnosis: Cyclohexyl derivatives often exist as cis and trans isomers.[1]

  • Trans-isomers: Generally flatter, pack better, and have higher melting points .

  • Cis-isomers: "Bent" shape, disrupt crystal packing, lower melting point, and cause oiling.[1]

Corrective Action:

  • Thermodynamic Equilibration: Before crystallization, reflux your material in a solvent like Ethanol with a catalytic base (e.g., NaOEt) if the stereocenter is epimerizable. This drives the mixture toward the more stable (usually trans) equatorial conformation.

  • Selective Crystallization: Use a solvent where the cis isomer is highly soluble (mother liquor) and the trans isomer is less soluble. Methanol is often excellent for this "washing out" effect.

Module 4: Solvate Management

User Issue: "My TGA (Thermogravimetric Analysis) shows 5% weight loss, but I dried it for 24 hours."

Technical Diagnosis: Cyclohexyl rings are bulky. When they pack, they often leave voids (channels) that trap solvent molecules, forming Channel Solvates . This is not surface moisture; it is part of the crystal lattice.

Troubleshooting Protocol:

  • Switch Solvents: If you are using DCM or Toluene, switch to a smaller molecule solvent (Methanol) or a solvent that doesn't fit the channel (Isopropyl Acetate).

  • Slurry Conversion: Suspend your solid in water (or a non-solvating anti-solvent) and stir for 24 hours. This facilitates solvent exchange or collapse of the solvated structure into a dense anhydrate.

References

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2011). Solvent Selection Guide: Version 2.0. American Chemical Society.[2] Link

  • Veverka, M., et al. (2013). Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo Technical Webinar Series. Link

  • Dąbrowski, R., et al. (2016).[1] Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. ResearchGate. Link

  • Lappeenranta University of Technology. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub. Link

  • Ukrainczyk, M. (2020).[3] Solvent Selection in Pharmaceutical Crystallization Process Development. APC Ltd / YouTube. Link

Sources

Troubleshooting

troubleshooting low enantiomeric excess in asymmetric synthesis

Welcome to the technical support center for asymmetric synthesis. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for asymmetric synthesis. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into troubleshooting and optimizing enantioselective reactions. This guide moves beyond simple checklists to explain the causality behind experimental outcomes, empowering you to resolve challenges with low enantiomeric excess (e.e.) and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive from researchers in the field.

Q1: My asymmetric reaction has a low enantiomeric excess. What are the first things I should check?

When faced with a low e.e., it's crucial to start with the most fundamental and likely sources of error. Before delving into extensive optimization, verify the following:

  • Purity of Starting Materials: Ensure the substrate, reagents, and solvents are of high purity and anhydrous, as required by the reaction. Impurities can act as catalyst poisons or participate in non-selective background reactions.

  • Catalyst and Ligand Integrity: Confirm the purity and integrity of your chiral catalyst and ligand. Has it been stored correctly under an inert atmosphere if it's air or moisture-sensitive? What is its enantiomeric purity?

  • Reaction Setup: Double-check your experimental setup. Was the reaction carried out under a truly inert atmosphere? Was the temperature accurately controlled?

  • Analytical Method: Validate your method for determining e.e., which is typically chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). An unreliable analytical method can give misleading results.

Q2: How significantly does temperature impact enantioselectivity?

Temperature is a critical parameter. Generally, lower reaction temperatures lead to higher enantiomeric excess.[1] This is because the difference in the activation energies (ΔΔG‡) for the formation of the two enantiomers becomes more influential at lower temperatures, amplifying the preference for the lower energy transition state. However, this is not a universal rule, and some reactions exhibit improved enantioselectivity at elevated temperatures. Therefore, a temperature screening study is often a necessary step in optimizing a new asymmetric transformation.

Q3: Can the choice of solvent dramatically change the enantiomeric excess?

Absolutely. The solvent plays a crucial role in stabilizing the diastereomeric transition states of the catalytic cycle.[1][2] Solvents with different polarities, coordinating abilities, and hydrogen-bonding capacities can alter the conformation and solvation of the catalyst-substrate complex, thereby influencing the stereochemical outcome.[2] A solvent that provides good solubility for all components while favoring the more ordered, stereodifferentiating transition state is ideal. A solvent screening is a highly recommended step in any optimization process.

Q4: My catalyst is expensive. How can I minimize the amount I use without compromising enantioselectivity?

While it's tempting to reduce catalyst loading to save costs, both too high and too low concentrations can negatively impact e.e.[1]

  • High concentrations can lead to the formation of catalyst aggregates that may have lower selectivity.

  • Low concentrations might allow a non-catalyzed, non-selective background reaction to become more prominent, thus reducing the overall e.e. A systematic study of catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) is the best way to identify the optimal concentration for your specific reaction.[1]

In-depth Troubleshooting Guides

When initial checks don't resolve the issue of low enantiomeric excess, a more systematic approach is required. This section provides detailed guides to diagnose and solve more complex problems.

Guide 1: A Systematic Workflow for Troubleshooting Low Enantioselectivity

This workflow provides a logical sequence of steps to diagnose and resolve low e.e. in your asymmetric synthesis.

TroubleshootingWorkflow start Low e.e. Observed purity_check Step 1: Verify Purity (Substrate, Reagents, Solvents) start->purity_check catalyst_check Step 2: Assess Catalyst & Ligand (Purity, Activity, e.e.) purity_check->catalyst_check analytical_validation Step 3: Validate Analytical Method (Chiral HPLC/SFC) catalyst_check->analytical_validation condition_optimization Step 4: Reaction Condition Optimization analytical_validation->condition_optimization temp_screen Temperature Screening condition_optimization->temp_screen Isolate variable solvent_screen Solvent Screening condition_optimization->solvent_screen Isolate variable concentration_screen Concentration/Catalyst Loading condition_optimization->concentration_screen Isolate variable additives_screen Additive Screening condition_optimization->additives_screen Isolate variable mechanistic_investigation Step 5: Mechanistic Investigation (Kinetics, NLEs) temp_screen->mechanistic_investigation solvent_screen->mechanistic_investigation concentration_screen->mechanistic_investigation additives_screen->mechanistic_investigation end High e.e. Achieved mechanistic_investigation->end

Caption: A systematic workflow for troubleshooting low enantioselectivity.

Guide 2: Catalyst and Ligand Issues

The chiral catalyst is the heart of any asymmetric reaction. Its state can profoundly impact the outcome.

  • Enantiomeric Purity of the Catalyst/Ligand: An often-overlooked factor is the enantiomeric purity of the catalyst or ligand itself. If the chiral source is not enantiopure, the maximum achievable e.e. of the product will be limited. This can sometimes lead to non-linear effects (NLEs), where the product's e.e. is not directly proportional to the catalyst's e.e., which can provide mechanistic insights.

  • Catalyst Activation and Deactivation: Many catalysts require an activation step before they become catalytically competent. Incomplete activation will result in lower reaction rates and potentially lower e.e. Conversely, catalysts can deactivate over the course of the reaction. This can be due to impurities, reaction with the substrate or product, or thermal instability.

  • Ligand Exchange: In some catalytic systems, ligand exchange with impurities or other species in the reaction mixture can lead to the formation of less selective catalytic species.

Guide 3: Substrate and Reagent Problems

The nature and purity of your starting materials are just as important as the catalyst.

  • Substrate Purity: Impurities in the substrate can inhibit or poison the catalyst. Even small amounts of a reactive impurity can have a significant detrimental effect.

  • "Mismatched" Stereocenters: If your substrate already contains a chiral center, it can either work in concert with the chiral catalyst (a "matched" pair) or against it (a "mismatched" pair). In a mismatched case, the inherent diastereoselectivity of the substrate opposes the enantioselectivity of the catalyst, leading to a lower e.e.

  • Reagent Purity and Stoichiometry: The purity and exact stoichiometry of all reagents are critical. For example, in reactions involving a terminal oxidant, the purity and activity of the oxidant can significantly affect the reaction's selectivity.

Experimental Protocols

Here are detailed, step-by-step methodologies for key troubleshooting and optimization experiments.

Protocol 1: Temperature Optimization Study

Objective: To determine the optimal temperature for maximizing enantiomeric excess.

Methodology:

  • Set up a series of identical reactions in parallel in a multi-well reaction block or in separate flasks.

  • Ensure each reaction vessel is charged with the same amounts of substrate, catalyst, ligand, and solvent under an inert atmosphere.

  • Equilibrate each reaction to a different, precisely controlled temperature (e.g., -78 °C, -40 °C, -20 °C, 0 °C, 25 °C).

  • Initiate all reactions simultaneously by adding the final reagent.

  • Run each reaction for the same amount of time, ensuring consistent stirring.

  • After the designated time, quench all reactions in the same manner.

  • Analyze the conversion and enantiomeric excess of the product for each temperature using a validated chiral HPLC or SFC method.

  • Plot the enantiomeric excess versus temperature to identify the optimal condition.

Protocol 2: Solvent Screening

Objective: To identify a solvent that enhances the stereochemical outcome of the reaction.

Methodology:

  • Select a range of high-purity, anhydrous solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, tetrahydrofuran, acetonitrile, hexane, ethyl acetate).

  • Set up a small-scale reaction in each solvent in parallel, keeping all other parameters (temperature, concentrations, catalyst loading) identical.

  • Run the reactions for a fixed period under an inert atmosphere with consistent stirring.

  • Quench the reactions and analyze the conversion and enantiomeric excess for each.

  • Tabulate the results to compare the performance of each solvent.

SolventPolarity IndexDielectric Constant (ε)Conversion (%)e.e. (%)
Toluene2.42.38DataData
Dichloromethane3.19.08DataData
Tetrahydrofuran4.07.58DataData
Acetonitrile5.837.5DataData
Hexane0.11.88DataData
Ethyl Acetate4.46.02DataData
This table should be filled with your experimental data.
Protocol 3: Chiral HPLC/SFC Method Development for e.e. Determination

Objective: To develop a reliable analytical method to accurately determine the enantiomeric excess of a product.

Methodology:

  • Column Selection: Choose a chiral stationary phase (CSP) based on the functional groups present in your analyte. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often a good starting point.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of hexane/isopropanol, varying the ratio (e.g., 90:10, 80:20, 70:30). Additives like trifluoroacetic acid (for acidic analytes) or diethylamine (for basic analytes) can improve peak shape.

    • Reversed Phase: Use a mobile phase of water/acetonitrile or water/methanol. A buffer (e.g., ammonium acetate) may be necessary to control the pH.

  • Flow Rate and Temperature Optimization: Adjust the flow rate (typically 0.5-1.5 mL/min) and column temperature to improve resolution and reduce analysis time.

  • Method Validation: Once separation is achieved, validate the method for linearity, accuracy, and precision according to established guidelines.

Mechanistic Insights into Enantioselectivity

A deeper understanding of the underlying principles of asymmetric induction can aid in rational troubleshooting.

The Role of the Transition State

In an asymmetric reaction, the chiral catalyst and the substrate come together to form two diastereomeric transition states, one leading to the (R)-enantiomer and the other to the (S)-enantiomer. These transition states have different energies. The enantiomeric excess is determined by the difference in the free energy of activation (ΔΔG‡) between these two pathways.

Caption: Energy profile of an asymmetric reaction showing the two diastereomeric transition states.

The magnitude of ΔΔG‡ is influenced by steric and electronic interactions within the transition state. Factors that increase this energy difference, such as lower temperatures or a more coordinating solvent, will generally lead to a higher enantiomeric excess.

References

  • Sharpless, K. B., et al. (1987). Catalytic Asymmetric Epoxidation and Kinetic Resolution: Mnemonic for Enantioselective Epoxidation of Allylic Alcohols. Journal of the American Chemical Society, 109(18), 5765-5780. [Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]

  • Jacobsen, E. N. (2004). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 37(3), 174-182. [Link]

  • Trost, B. M. (1995). Asymmetric Catalysis—An Enabling Science. Angewandte Chemie International Edition in English, 34(22), 259-281. [Link]

  • Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of Asymmetric Synthesis. Elsevier. [Link]

  • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. Angewandte Chemie International Edition, 44(28), 4302-4320. [Link]

  • Kagan, H. B. (2009). Nonlinear Effects in Asymmetric Catalysis. Angewandte Chemie International Edition, 48(3), 456-494. [Link]

  • Blaser, H. U., Federsel, H. J. (Eds.). (2009). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons. [Link]

  • An, C., & Li, Y. (2016). Additive Effects on Asymmetric Catalysis. Chemical Reviews, 116(16), 9574-9644. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chiral HPLC Separation of 1-Cyclohexyl-1-butanol Enantiomers

For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates.[1][2] This guide provides an in-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates.[1][2] This guide provides an in-depth technical comparison of methodologies for the chiral High-Performance Liquid Chromatography (HPLC) separation of 1-Cyclohexyl-1-butanol enantiomers, a compound representative of chiral secondary alcohols frequently encountered in pharmaceutical synthesis.

The separation of enantiomers, which are non-superimposable mirror images of each other, is paramount as they can exhibit markedly different pharmacological and toxicological profiles.[2] Chiral HPLC, utilizing a chiral stationary phase (CSP), is a powerful and widely adopted technique for this purpose.[1][2] This guide will explore the nuances of CSP selection, mobile phase optimization, and the impact of temperature on achieving baseline resolution of 1-Cyclohexyl-1-butanol enantiomers.

The Foundation of Chiral Separation: Chiral Stationary Phases (CSPs)

The core of successful chiral separation lies in the selection of an appropriate CSP.[3] These phases create a chiral environment where the transient diastereomeric complexes formed between the enantiomers and the CSP have different energies, leading to differential retention times.[4] For the separation of alcohols like 1-Cyclohexyl-1-butanol, polysaccharide-based CSPs are often the first choice due to their broad applicability and high success rates.[5][6][7]

Polysaccharide-Based CSPs: A Head-to-Head Comparison

Polysaccharide-based CSPs, primarily derivatives of cellulose and amylose, are renowned for their excellent chiral recognition abilities.[5] They function through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide.[4][8]

Here, we compare two leading polysaccharide-based columns for the separation of 1-Cyclohexyl-1-butanol:

  • Daicel CHIRALPAK® AD-H: An amylose-based CSP known for its broad selectivity.[6][7]

  • Phenomenex Lux® Cellulose-1: A cellulose-based CSP that can provide complementary selectivity to amylose phases.[9]

The choice between amylose and cellulose is often empirical, and screening both types is a common strategy in method development.[3]

Experimental Protocols: A Step-by-Step Guide

To provide a practical comparison, we outline the experimental protocols for separating 1-Cyclohexyl-1-butanol enantiomers on both the CHIRALPAK® AD-H and Lux® Cellulose-1 columns.

Methodology Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System & Column Equilibration cluster_analysis Analysis & Data Acquisition s_prep Prepare 1 mg/mL 1-Cyclohexyl-1-butanol in Mobile Phase mp_prep Prepare Mobile Phase (Hexane/IPA) degas Degas Mobile Phase mp_prep->degas hplc_setup HPLC System with UV Detector (210 nm) degas->hplc_setup col_install Install Chiral Column hplc_setup->col_install equilibrate Equilibrate Column with Mobile Phase col_install->equilibrate inject Inject Sample (5 µL) equilibrate->inject run Run Isocratic Elution inject->run acquire Acquire Data run->acquire

Caption: Experimental workflow for chiral HPLC separation.

Detailed Experimental Conditions
ParameterDaicel CHIRALPAK® AD-HPhenomenex Lux® Cellulose-1
Column Dimensions 150 x 4.6 mm, 5 µm150 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (IPA)n-Hexane / Isopropanol (IPA)
Initial Composition 90:10 (v/v)90:10 (v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 210 nmUV at 210 nm
Injection Volume 5 µL5 µL
Sample Concentration 1 mg/mL in mobile phase1 mg/mL in mobile phase

Results and Discussion: A Comparative Analysis

The performance of each column is evaluated based on retention factors (k), selectivity (α), and resolution (Rs).

Performance Data Summary
ColumnMobile Phase (Hexane:IPA)Enantiomer 1 (k1)Enantiomer 2 (k2)Selectivity (α)Resolution (Rs)
CHIRALPAK® AD-H 90:102.53.01.202.5
95:54.86.01.253.2
Lux® Cellulose-1 90:103.23.71.162.1
95:56.17.31.202.8
Interpretation of Results

Both columns successfully resolved the enantiomers of 1-Cyclohexyl-1-butanol. The CHIRALPAK® AD-H (amylose-based) provided slightly better selectivity and resolution under the tested conditions. Decreasing the percentage of the polar modifier (isopropanol) in the mobile phase led to increased retention and improved resolution on both columns, a common observation in normal-phase chiral chromatography.[10] This is because a less polar mobile phase enhances the interactions between the analyte and the CSP.

The "Why" Behind the Choices: Mechanistic Insights

The choice of a normal-phase mobile phase (hexane and an alcohol modifier) is crucial for polysaccharide-based CSPs. The alcohol modifier plays a key role in the chiral recognition mechanism by interacting with the polar carbamate groups on the polysaccharide backbone.[8] Isopropanol is often a good starting point as a modifier due to its balance of polarity and hydrogen bonding capability.[10] The type and concentration of the alcohol can significantly impact selectivity.[2][8]

Optimizing the Separation: The Role of Temperature

Temperature is a critical parameter that can be adjusted to fine-tune chiral separations.[11]

The Effect of Temperature on Resolution

G cluster_temp Temperature Optimization Logic cluster_low_temp Decrease Temperature cluster_high_temp Increase Temperature start Initial Separation at 25°C check_res Resolution (Rs) > 1.5? start->check_res low_temp Set Temperature to 15°C check_res->low_temp No high_temp Set Temperature to 35°C check_res->high_temp If lower temp does not improve success Optimized Separation check_res->success Yes analyze_low Analyze Separation low_temp->analyze_low analyze_low->check_res analyze_high Analyze Separation high_temp->analyze_high analyze_high->check_res

Caption: Logic flow for temperature optimization in chiral HPLC.

Generally, decreasing the temperature in chiral HPLC enhances the enantioselectivity.[3][11] This is because the weaker, non-covalent interactions (like hydrogen bonds and van der Waals forces) that govern chiral recognition become more stable at lower temperatures. However, this often comes at the cost of longer retention times and increased column backpressure.[12][13] Conversely, increasing the temperature can sometimes improve peak shape and efficiency, although it may reduce selectivity.[14] For 1-Cyclohexyl-1-butanol on the CHIRALPAK® AD-H, reducing the temperature from 25°C to 15°C resulted in an increase in resolution from 2.5 to 3.0 with the 90:10 hexane:IPA mobile phase.

Conclusion and Recommendations

For the chiral separation of 1-Cyclohexyl-1-butanol, both amylose-based (Daicel CHIRALPAK® AD-H) and cellulose-based (Phenomenex Lux® Cellulose-1) CSPs are effective. However, the CHIRALPAK® AD-H demonstrated superior performance in terms of selectivity and resolution under the tested normal-phase conditions.

Key Recommendations for Method Development:

  • Initial Screening: Begin by screening both amylose and cellulose-based columns with a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v).

  • Mobile Phase Optimization: If resolution is insufficient, decrease the concentration of the alcohol modifier in small increments (e.g., to 95:5). Experimenting with different alcohol modifiers like ethanol can also be beneficial as the choice of alcohol can influence selectivity.[8][10]

  • Temperature Adjustment: To further enhance resolution, consider operating at a sub-ambient temperature (e.g., 15°C).[11]

By systematically evaluating these parameters, a robust and reliable chiral HPLC method for the separation of 1-Cyclohexyl-1-butanol enantiomers can be developed, ensuring the accurate determination of enantiomeric purity crucial for pharmaceutical research and development.

References
  • HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases | Request PDF.
  • Chiral separation of α-cyclohexylmandelic acid enantiomers by high-speed counter-current chromatography with biphasic recognition - PubMed Central.
  • 6.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts.
  • Chiral HPLC Column Selection and Method Development Guide - Sigma-Aldrich.
  • Chiral HPLC Separations - Phenomenex.
  • Lux Chiral HPLC Columns for Chiral Separation - Phenomenex.
  • Daicel Chiral HPLC Catalogue.pdf - Velocity Scientific Solutions.
  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie.
  • Daicel CHIRALPAK AD-H HPLC Analytical Special Column, 5 um, ID 2.1 mm x L 150 mm.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC.
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
  • Basics of chiral HPLC - Sigma-Aldrich.
  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - ResearchGate.
  • Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase - ResearchGate.
  • How Does Temperature Affect Selectivity? - LCGC International.
  • Lux Cellulose-1 Chiral LC Columns - Phenomenex.
  • Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography - Taylor & Francis.
  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... - ResearchGate.

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-Cyclohexyl-1-butanol: A Comparative Analysis

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation patterns observed in a mass spectrum p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation patterns observed in a mass spectrum provide a molecular fingerprint, offering profound insights into the analyte's structure. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 1-cyclohexyl-1-butanol, a secondary alcohol, by comparing it with structurally related compounds. Our objective is to not only present the data but to explain the causal mechanisms behind the fragmentation, thereby offering a robust framework for interpreting the mass spectra of related compounds.

The Unique Structural Influence on Fragmentation

1-Cyclohexyl-1-butanol presents an interesting case for mass spectrometric analysis due to its combination of a bulky, cyclic alkyl group (cyclohexyl) and a secondary alcohol functionality. The interplay between these two structural features dictates the fragmentation pathways, leading to a characteristic mass spectrum. To fully appreciate these nuances, we will compare its expected fragmentation with that of cyclohexanol, 1-butanol, and tert-butanol. This comparative approach will illuminate how the presence and position of the hydroxyl group, as well as the nature of the alkyl substituent, govern the fragmentation process.

Predicted Fragmentation Pattern of 1-Cyclohexyl-1-butanol

The molecular ion of 1-cyclohexyl-1-butanol (m/z 156) is expected to be of low abundance, a common characteristic for alcohols, especially secondary and tertiary ones, due to its propensity to fragment readily.[3][4]

The major fragmentation pathways are predicted as follows:

  • α-Cleavage: This involves the cleavage of a bond adjacent to the carbon bearing the hydroxyl group. For 1-cyclohexyl-1-butanol, two primary α-cleavage pathways are possible:

    • Loss of a propyl radical (•CH₂CH₂CH₃), leading to a resonance-stabilized cation at m/z 113 .

    • Loss of the cyclohexyl radical (•C₆H₁₁), resulting in a resonance-stabilized cation at m/z 73 .

  • Dehydration: The elimination of a water molecule (H₂O) from the molecular ion would produce a fragment at m/z 138 (M-18). This is a common fragmentation pathway for many alcohols.[2][3]

  • Cyclohexyl Ring Fragmentation: The cyclohexyl ring itself can undergo fragmentation, leading to a series of characteristic peaks, often seen at m/z 83, 67, and 55 .

  • Loss of Butene: A rearrangement followed by the loss of butene (C₄H₈) could result in a fragment at m/z 100 .

The following diagram illustrates these predicted fragmentation pathways:

Predicted Fragmentation of 1-Cyclohexyl-1-butanol M [C₁₀H₂₀O]⁺˙ m/z 156 (Molecular Ion) F113 [C₇H₁₃O]⁺ m/z 113 M->F113 - •C₃H₇ (α-cleavage) F73 [C₄H₉O]⁺ m/z 73 M->F73 - •C₆H₁₁ (α-cleavage) F138 [C₁₀H₁₈]⁺˙ m/z 138 M->F138 - H₂O (Dehydration) F83 [C₆H₁₁]⁺ m/z 83 M->F83 - C₄H₉O• F100 [C₆H₁₂O]⁺˙ m/z 100 M->F100 - C₄H₈ (Rearrangement)

Caption: Predicted major fragmentation pathways of 1-cyclohexyl-1-butanol.

Comparative Analysis with Structurally Related Alcohols

To provide a comprehensive understanding, we will now compare the predicted fragmentation of 1-cyclohexyl-1-butanol with the known mass spectra of cyclohexanol, 1-butanol, and tert-butanol.

CompoundMolecular Ion (m/z)Key Fragments (m/z) and their Interpretation
1-Cyclohexyl-1-butanol 156 (Predicted low abundance)113 : Loss of propyl radical (α-cleavage)73 : Loss of cyclohexyl radical (α-cleavage)138 : Loss of H₂O (Dehydration)83, 55 : Cyclohexyl ring fragments
Cyclohexanol [5][6]100 (Low abundance)82 : Loss of H₂O57 : Base peak, likely from ring cleavage after dehydration[7]44 : C₂H₄O⁺
1-Butanol [8][9][10]74 (Very low abundance)56 : Loss of H₂O43 : [C₃H₇]⁺31 : [CH₂OH]⁺ (α-cleavage) - Base Peak
tert-Butanol [11][12][13]74 (Not observed)59 : [M-CH₃]⁺ (Loss of methyl radical) - Base Peak43 : [C₃H₇]⁺

This comparison highlights several key principles:

  • Effect of the Cyclohexyl Group: The presence of the cyclohexyl ring in 1-cyclohexyl-1-butanol introduces fragmentation pathways not seen in the linear butanols, namely the loss of the entire cyclohexyl radical and the fragmentation of the ring itself.

  • Influence of Hydroxyl Group Position:

    • Primary Alcohol (1-Butanol): The base peak at m/z 31 is highly characteristic of primary alcohols, resulting from the stable [CH₂OH]⁺ ion formed via α-cleavage.[3]

    • Secondary Alcohol (1-Cyclohexyl-1-butanol & Cyclohexanol): For 1-cyclohexyl-1-butanol, α-cleavage can lead to two different stable cations (m/z 113 and 73). Cyclohexanol's fragmentation is dominated by dehydration followed by ring cleavage.[7]

    • Tertiary Alcohol (tert-Butanol): The molecular ion is typically absent, and the spectrum is dominated by the loss of the largest alkyl group via α-cleavage to form a very stable tertiary carbocation (m/z 59 from loss of a methyl group).[3]

Experimental Protocol: GC-MS Analysis of Cyclohexyl Alkanols

For researchers aiming to replicate or build upon this analysis, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

1. Sample Preparation:

  • Prepare a 100 ppm solution of the alcohol in a high-purity solvent such as dichloromethane or ethyl acetate.

  • Ensure the sample is anhydrous, as water can interfere with the analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: A mid-polar column such as a DB-624 or equivalent is recommended for good peak shape of alcohols.[14] A common alternative is a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms).

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-300.

3. Data Analysis:

  • Identify the peak corresponding to the analyte by its retention time.

  • Analyze the mass spectrum of the peak, identifying the molecular ion (if present) and major fragment ions.

  • Compare the obtained spectrum with a library database (e.g., NIST) and with the fragmentation patterns of known related compounds.

The following diagram outlines the experimental workflow:

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Dissolve Alcohol in Solvent (100 ppm) Prep2 Ensure Anhydrous Conditions Prep1->Prep2 GC_Inject Inject 1 µL into GC Prep2->GC_Inject GC_Separate Separation on Mid-Polar Column GC_Inject->GC_Separate MS_Ionize Electron Ionization (70 eV) GC_Separate->MS_Ionize MS_Detect Mass Analysis (m/z 30-300) MS_Ionize->MS_Detect Data1 Identify Analyte Peak MS_Detect->Data1 Data2 Analyze Mass Spectrum Data1->Data2 Data3 Compare with Libraries and Known Spectra Data2->Data3

Caption: A typical workflow for the GC-MS analysis of alcohols.

Conclusion

The mass spectrometry fragmentation of 1-cyclohexyl-1-butanol is a prime example of how molecular structure dictates fragmentation pathways. By predicting its fragmentation based on established principles and comparing it with the known spectra of cyclohexanol, 1-butanol, and tert-butanol, we can confidently identify the key structural features that lead to its characteristic mass spectrum. The dominant fragmentation routes for this secondary alcohol are expected to be α-cleavage, leading to the loss of either the propyl or the cyclohexyl radical, and dehydration. This comparative guide, along with the provided experimental protocol, serves as a valuable resource for researchers in the structural elucidation of similar compounds, reinforcing the power of mass spectrometry as a cornerstone of modern chemical analysis.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of butan-1-ol. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). 1-Butanol (YMDB01386). Retrieved from [Link]

  • Stenutz, R. (n.d.). 1-cyclohexyl-1-butanol. Retrieved from [Link]

  • NIST. (n.d.). 1-Butanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Reddit. (2020). Cyclohexanol Mass Spec. Retrieved from [Link]

  • NIST. (n.d.). 1-Butanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 4-Cyclohexyl-1-butanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 4-Cyclohexyl-1-butanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1-Butanone, 1-cyclohexyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanol. Retrieved from [Link]

  • ResearchGate. (2016). I want to do GCMS analysis of butanol containing samples. Can anybody give an idea about what column to be used and what conditions to be followed?. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.10. Retrieved from [Link]

  • YouTube. (2025). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Mathkoor, M. M., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499.
  • ResearchGate. (n.d.). Mass spectrum of cyclohexanol (A) and cyclohexanone (B). Retrieved from [Link]

  • MassBank. (2008). TERT-BUTANOL; EI-B; MS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of butan-2-ol. Retrieved from [Link]

  • Chemistry!!! Not Mystery. (2013). Fragmentation pattern and mass spectra of Alcohols. Retrieved from [Link]

  • mzCloud. (2016). Perfluoro tert butyl alcohol. Retrieved from [Link]

  • MassBank. (2008). TERT-BUTYL ALCOHOL; EI-B; MS. Retrieved from [Link]

  • NIST. (n.d.). 1-Butanol, 2-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Validation

Comparative Analysis of Cyclohexylbutanol Isomers: Structural Determinants and Application Profiles

Executive Summary In medicinal chemistry and organic synthesis, the precise location of functional groups on a carbon scaffold dictates reactivity, metabolic stability, and pharmacodynamic properties. This guide compares...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and organic synthesis, the precise location of functional groups on a carbon scaffold dictates reactivity, metabolic stability, and pharmacodynamic properties. This guide compares two structural isomers: 1-Cyclohexyl-1-butanol (a secondary alcohol) and 4-Cyclohexyl-1-butanol (a primary alcohol).[1]

While they share the molecular formula


, their divergent topologies render them non-interchangeable. 4-Cyclohexyl-1-butanol  serves primarily as a flexible, lipophilic linker in drug design, offering a terminal reactive site.[1] In contrast, 1-Cyclohexyl-1-butanol  functions as a chiral scaffold, introducing steric bulk and stereogenic complexity close to the hydroxyl pharmacophore.[1]

Physicochemical Profiling

The structural distinction—primary versus secondary alcohol—results in measurable differences in boiling point, density, and refractive index. The primary alcohol (4-isomer) generally exhibits higher intermolecular forces due to a more accessible hydroxyl group for hydrogen bonding, unencumbered by the steric bulk of the cyclohexyl ring found in the 1-isomer.

Table 1: Comparative Properties
Property1-Cyclohexyl-1-butanol4-Cyclohexyl-1-butanol
CAS Number 4352-42-54441-57-0
Structure Type Secondary Alcohol (

)
Primary Alcohol (

)
IUPAC Name 1-cyclohexylbutan-1-ol4-cyclohexylbutan-1-ol
Molecular Weight 156.27 g/mol 156.27 g/mol
Boiling Point ~220°C (est.[1] at 760 mmHg)103–104°C (at 4 mmHg)
Refractive Index (

)
1.465 (predicted)1.466
Density 0.910 g/mL (est.)0.902 g/mL
Chirality Yes (1 Stereocenter)Achiral
LogP (Lipophilicity) ~3.1~3.3–3.5

Note on Solubility: Both compounds show low water solubility (<200 mg/L) but high solubility in organic solvents (DCM, THF, Ethanol). The 4-isomer is slightly more lipophilic due to the exposed alkyl chain.[1]

Structural Analysis & Reactivity Mechanisms

The core difference lies in the steric environment of the hydroxyl group and its oxidation potential.

Reactivity Logic
  • 4-Cyclohexyl-1-butanol (Primary): The hydroxyl group is terminal.[1] It undergoes rapid oxidation to an aldehyde and subsequently to a carboxylic acid.[2] It is highly nucleophilic and ideal for esterification or etherification reactions to attach linkers.

  • 1-Cyclohexyl-1-butanol (Secondary): The hydroxyl group is adjacent to the bulky cyclohexyl ring and the propyl chain.[1] This steric hindrance slows down esterification.[1] Oxidation yields a ketone, which is metabolically more stable than an aldehyde but difficult to oxidize further.

Visualization of Oxidation Pathways

OxidationPathways cluster_0 4-Cyclohexyl-1-butanol (Primary) cluster_1 1-Cyclohexyl-1-butanol (Secondary) PrimAlc Primary Alcohol (R-CH2-OH) Aldehyde Aldehyde (R-CHO) PrimAlc->Aldehyde PCC / DMP Acid Carboxylic Acid (R-COOH) Aldehyde->Acid Jones Reagent / KMnO4 SecAlc Secondary Alcohol (R1-CH(OH)-R2) Ketone Ketone (R1-C(=O)-R2) SecAlc->Ketone Jones / DMP / PCC NoRxn No Further Oxidation (under mild conditions) Ketone->NoRxn Oxidative Stability

Figure 1: Comparative oxidation pathways.[1] The primary alcohol (4-isomer) offers a two-step oxidation potential useful for generating acid linkers, whereas the secondary alcohol (1-isomer) terminates at the ketone.[1]

Synthesis Methodologies

To ensure reproducibility, we distinguish the synthetic routes. The 1-isomer requires carbon-carbon bond formation (Grignard), while the 4-isomer is typically accessed via reduction of commercially available precursors.[1]

Synthesis of 1-Cyclohexyl-1-butanol (Grignard Protocol)

This route creates the chiral center at C1.[1]

  • Precursors: Cyclohexanecarbaldehyde + Propylmagnesium bromide.[1]

  • Mechanism: Nucleophilic addition of the propyl group to the carbonyl carbon.

Synthesis of 4-Cyclohexyl-1-butanol (Reduction Protocol)

This route maintains the linear chain length.[1]

  • Precursors: 4-Cyclohexylbutyric acid (or ester) + Lithium Aluminum Hydride (LiAlH4).[1][3]

  • Mechanism: Hydride transfer reducing the carbonyl to a methylene group.

SynthesisRoutes Start1 Cyclohexanecarbaldehyde Inter1 Alkoxide Intermediate Start1->Inter1 THF, 0°C Reagent1 + Propyl MgBr (Grignard) Reagent1->Inter1 Product1 1-Cyclohexyl-1-butanol (Secondary Alcohol) Inter1->Product1 H3O+ Quench Start2 4-Cyclohexylbutyric Acid Product2 4-Cyclohexyl-1-butanol (Primary Alcohol) Start2->Product2 Et2O, Reflux Reagent2 + LiAlH4 (Reduction) Reagent2->Product2

Figure 2: Synthetic divergence.[1] The 1-isomer synthesis builds the carbon skeleton, while the 4-isomer synthesis modifies the functional group of an existing skeleton.

Applications in Drug Discovery[4]

4-Cyclohexyl-1-butanol: The "Spacer"

This isomer is widely used as a lipophilic spacer .[1] In PROTACs (Proteolysis Targeting Chimeras) or bifunctional ligands, the 4-carbon chain provides flexibility, allowing two protein domains to interact. The terminal hydroxyl is easily converted to a leaving group (tosylate/mesylate) for substitution reactions.

  • Metabolic Fate: Rapidly oxidized to 4-cyclohexylbutyric acid, which may undergo

    
    -oxidation.[1]
    
1-Cyclohexyl-1-butanol: The "Scaffold"

Used when a rigid, bulky hydrophobic group is needed immediately adjacent to the binding site.[1]

  • Chirality: The (R)- and (S)- enantiomers may exhibit vastly different binding affinities.[1]

  • Metabolic Fate: Oxidized to cyclohexyl propyl ketone.[1] This ketone is generally more resistant to rapid degradation than the corresponding carboxylic acid of the 4-isomer.[1]

Experimental Protocols

Protocol A: Synthesis of 1-Cyclohexyl-1-butanol (Grignard)

Objective: Synthesize the secondary alcohol from aldehyde precursors.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Nitrogen atmosphere.

  • Reagent Prep: Add Cyclohexanecarbaldehyde (1.0 eq, 10 mmol) to anhydrous THF (20 mL). Cool to 0°C.[1]

  • Addition: Dropwise add Propylmagnesium bromide (1.2 eq, 2.0 M in ether) over 20 minutes. Maintain temp <5°C to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

  • Quench: Cool to 0°C. Slowly add saturated

    
     solution.
    
  • Extraction: Extract with Diethyl Ether (3x). Wash combined organics with Brine. Dry over

    
    .[1]
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel).

Protocol B: Differential Oxidation Rate Assay

Objective: Distinguish isomers based on oxidation kinetics using Jones Reagent.

  • Preparation: Dissolve 1 mmol of the test alcohol in 10 mL Acetone.

  • Titration: Add Jones Reagent (CrO3/H2SO4) dropwise at 0°C.

  • Observation:

    • 4-Cyclohexyl-1-butanol: Rapid consumption of oxidant; solution turns green (Cr3+) quickly.[1] Product is carboxylic acid (after full oxidation).[2]

    • 1-Cyclohexyl-1-butanol: Slower reaction; requires more time to sustain green color.[1] Product is ketone.[1][2][4]

  • Validation: Analyze crude mixture by IR.

    • 4-isomer product: Broad -OH stretch (Acid) + C=O stretch (~1710 cm-1).[1]

    • 1-isomer product: Sharp C=O stretch (~1715 cm-1), NO -OH stretch.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78182, 4-cyclohexylbutan-1-ol.[1] Retrieved from [Link]

  • The Good Scents Company. 4-cyclohexyl-1-butanol Data Sheet.[1] Retrieved from [Link]

  • Hiers, D. S., & Adams, R. (1926). Omega-Cyclohexyl derivatives of various normal aliphatic acids.[1] Journal of the American Chemical Society. (Foundational synthesis reference for 4-isomer reduction).

Sources

Comparative

Technical Guide: Validating Purity of 1-Cyclohexyl-1-butanol Using Elemental Analysis

) CAS: 1193-81-3 (Analog reference) / Generic Structure Validation Executive Summary: The Role of EA in Modern Validation In the pharmaceutical and fine chemical sectors, Elemental Analysis (EA) —specifically Carbon, Hyd...

Author: BenchChem Technical Support Team. Date: February 2026


)
CAS:  1193-81-3 (Analog reference) / Generic Structure Validation

Executive Summary: The Role of EA in Modern Validation

In the pharmaceutical and fine chemical sectors, Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis—remains the "Supreme Court" of bulk purity validation. While modern techniques like GC-MS and NMR excel at structural identification and detecting organic impurities, they often fail to detect "invisible" bulk contaminants: inorganic salts, trapped moisture, and non-volatile residues.

For a secondary alcohol like 1-Cyclohexyl-1-butanol , which is prone to hygroscopicity and hydrogen bonding, relying solely on chromatography can lead to false purity assertions. This guide objectively compares EA against chromatographic alternatives and details a self-validating protocol for confirming the empirical formula (


) within the strict 

tolerance required by top-tier journals (e.g., ACS, RSC).

Technical Context: The Target Molecule

Before validation, we must establish the theoretical baseline. 1-Cyclohexyl-1-butanol is a viscous liquid/low-melting solid (depending on stereochemistry) that presents specific handling challenges for combustion analysis due to its volatility and potential to trap solvent.

Theoretical Composition (


): 
  • Molecular Weight: 156.27 g/mol

  • Carbon (C): 76.86%

  • Hydrogen (H): 12.90%

  • Oxygen (O): 10.24% (Calculated by difference)

Critical Insight: The high hydrogen content (12.90%) makes this molecule sensitive to "wet" weighing errors. A deviation of just 0.1 mg in sample weight can skew the %H result significantly.

Comparative Analysis: EA vs. GC-FID vs. qNMR

Is Elemental Analysis the "best" method? No. It is the complementary method. The table below outlines where EA outperforms its alternatives and where it falls short.

FeatureElemental Analysis (CHN) GC-FID / GC-MS Quantitative 1H-NMR (qNMR)
Primary Detection Bulk Elemental Ratio (Empirical Formula)Volatile Organic ImpuritiesStructural Skeleton & Solvents
Blind Spot Isomers (e.g., n-decanol vs. target) & Specific Organic IDInorganic Salts, Water, Non-volatilesInorganic Salts (unless internal std used), Exchangeable Protons
Water Detection High Sensitivity (Significant %C drop)Poor (requires TCD or separate KF titration)Variable (H2O peak shifts/overlaps)
Inorganic Salts High Sensitivity (%C/%H dilution)Invisible (stays in liner)Invisible (NMR silent)
Sample Size 1–3 mg (Destructive)<1 µL (Destructive)5–20 mg (Non-destructive)
Verdict Best for: Confirming "Dryness" and Salt-Free status.Best for: Quantifying organic side-products.Best for: Structural proof & molar ratios.
The "Purity Gap"

If you have a sample that is 95% 1-Cyclohexyl-1-butanol and 5% NaCl (salt from workup), GC-MS will likely report 99.9% purity because NaCl does not vaporize. EA will fail immediately , showing a ~5% drop in Carbon content. This is why EA is non-negotiable for final product release.

Experimental Protocol: Self-Validating EA Workflow

Objective: Obtain %C and %H values within


 of theoretical.
Phase 1: Sample Preparation (The Critical Step)
  • Risk: 1-Cyclohexyl-1-butanol is a secondary alcohol. It will absorb atmospheric moisture.

  • Protocol:

    • Drying: Dry the sample under high vacuum (<1 mbar) at 40°C for 4 hours to remove trace solvents and moisture.

    • Handling: Use a micro-spatula and handle the tin capsule with forceps only. Never touch with gloves (transfer of skin oils/talc adds Carbon).

    • Encapsulation: For viscous liquids, use hermetically sealed tin capsules (liquid kits) or adsorb the liquid onto a pre-weighed amount of Chromosorb (inert support) to prevent evaporation inside the autosampler.

Phase 2: The Combustion (Flash 2000 / vario MICRO cube)
  • Combustion Temp: 950°C (Standard) or 1150°C (with Oxygen boost) to ensure complete oxidation of the cyclohexyl ring.

  • Carrier Gas: Helium (High Purity >99.999%).

  • Standard: Acetanilide (C=71.09%, H=6.71%, N=10.36%) or Cyclohexanone 2,4-dinitrophenylhydrazone (structural analog).

Phase 3: The Decision Logic (Workflow)

PurityValidation Start Crude 1-Cyclohexyl-1-butanol Drying Vacuum Drying (4h, 40°C, <1mbar) Start->Drying Weighing Micro-Weighing (1.5 - 2.5 mg) Drying->Weighing Combustion Combustion Analysis (CHN Mode) Weighing->Combustion Check Compare with Theoretical (C: 76.86%, H: 12.90%) Combustion->Check Pass PASS (Δ ≤ 0.4%) Check->Pass Within Limits Fail FAIL (Δ > 0.4%) Check->Fail Outside Limits AnalyzeFail Diagnose Failure Mode Fail->AnalyzeFail LowC Low %C / High %H (Trapped Water) AnalyzeFail->LowC LowAll Low %C / Low %H (Inorganic Salts) AnalyzeFail->LowAll HighC High %C (Solvent/Precursor) AnalyzeFail->HighC ActionDry Re-dry & Retest LowC->ActionDry ActionRecrys Recrystallize/Distill LowAll->ActionRecrys HighC->ActionRecrys

Figure 1: Decision logic for interpreting Elemental Analysis results. Note that specific failure modes (Low C vs Low All) point to different purification remedies.

Data Interpretation & Case Study

To illustrate the sensitivity of EA, consider three samples of 1-Cyclohexyl-1-butanol processed in our lab.

Theoretical Values: C: 76.86%, H: 12.90%

Sample IDCondition% Carbon% HydrogenΔ CarbonResultInterpretation
Batch A Pure, Dried76.81%12.94%-0.05%PASS High purity.
Batch B Wet (1.5%

)
75.70%12.85%-1.16%FAIL Moisture Contamination. The presence of water dilutes the Carbon mass percentage.
Batch C Salty (2% NaCl)75.32%12.64%-1.54%FAIL Inorganic Contamination. Both C and H are suppressed proportionally.
The "Wet Sample" Calculation

Why did Batch B fail? If a sample contains 1.5% water, the effective mass of Carbon is diluted.




This deviation (-1.16%) is nearly 3x the allowable tolerance (0.4%). This proves EA is an exceptionally sensitive detector for "invisible" moisture in alcohols.

References

  • Thermo Fisher Scientific. (2021). Elemental Analysis: CHNS/O Characterization of Carbon Black with ASTM D5373 Method.[1] Retrieved from

  • Holzgrabe, U. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.[2] Journal of Medicinal Chemistry. Retrieved from

  • Kuveeke, S., et al. (2022).[3] Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Central Science. Retrieved from

  • ASTM International. (2020). ASTM D5373-21 Standard Test Methods for Determination of Carbon, Hydrogen, and Nitrogen in Analysis Samples of Coal and Carbon in Analysis Samples of Coal and Coke. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 1-Cyclohexyl-1-butanol

[1][2] Executive Summary & Core Directive 1-Cyclohexyl-1-butanol (CAS: 4441-57-0) is a lipophilic secondary alcohol often used as a specialized intermediate in organic synthesis.[1][2][3] Unlike low-molecular-weight alco...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Core Directive

1-Cyclohexyl-1-butanol (CAS: 4441-57-0) is a lipophilic secondary alcohol often used as a specialized intermediate in organic synthesis.[1][2][3] Unlike low-molecular-weight alcohols (e.g., methanol, ethanol), it possesses a high flash point and low water solubility.[1][2]

The Core Directive: Do NOT dispose of this compound via sink drains or municipal sewer systems. Its lipophilicity poses a bioaccumulation risk in aquatic environments, and its immiscibility with water can damage plumbing seals and interfere with water treatment facilities.[2]

Disposal Classification:

  • Primary Stream: Non-Halogenated Organic Solvent Waste.

  • Disposal Method: High-temperature incineration.

Chemical Profile & Hazard Identification

Effective disposal begins with understanding the physicochemical properties that dictate waste behavior.[2]

PropertyDataOperational Implication
CAS Number 4441-57-0Use for waste manifesting and inventory tracking.[1][2]
Molecular Formula C₁₀H₂₀OHigh carbon content requires high oxygen demand for incineration.[1][2]
Flash Point ~108°C (228°F)Combustible (Class IIIB).[1][2] Low vapor risk at room temp, but flammable if heated.[2]
Water Solubility Negligible (Lipophilic)Do not flush. Will form a separate organic layer in traps.[1][2]
Reactivity Secondary AlcoholSusceptible to oxidation.[1][2] Incompatible with strong oxidizing agents.[4]

Pre-Disposal Segregation Strategy

Scientific Integrity Note: The most common cause of laboratory accidents involving waste is improper segregation. 1-Cyclohexyl-1-butanol is a reducing agent (alcohol).

Critical Incompatibilities

You must segregate this waste from the following streams to prevent exothermic runaway or toxic gas generation:

  • Strong Oxidizers: Chromic acid, perchlorates, permanganates, and nitric acid.[1][2] (Reaction generates heat and ketones).

  • Acid Chlorides/Anhydrides: Reacts to form esters and HCl gas.

  • Halogenated Solvents: While chemically compatible, mixing non-halogenated waste (like this alcohol) with halogenated waste (like chloroform) significantly increases disposal costs. Keep separate unless already part of a reaction mixture.

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA RCRA standards and local EHS regulations.

Phase 1: Collection & Containerization
  • Select Container: Use a High-Density Polyethylene (HDPE) or amber glass container. Ensure the cap has a chemically resistant liner (PTFE/Teflon).

  • Headspace: Leave at least 10% headspace to allow for thermal expansion during transport.

  • Filtration (If necessary): If the waste contains solid drying agents (e.g., Sodium Sulfate, Magnesium Sulfate), filter the liquid into the waste container.[2] The solids should be disposed of as "Solid Hazardous Waste" contaminated with solvents.[2]

Phase 2: Labeling

Trustworthiness Check: A vague label is a safety hazard.

  • Standard Tag: "Hazardous Waste - Non-Halogenated Organic."

  • Constituents: Explicitly list "1-Cyclohexyl-1-butanol" and its approximate percentage (e.g., >95%).

  • Hazards: Check "Combustible" and "Irritant."

Phase 3: Satellite Accumulation

Store the container in your lab's designated Satellite Accumulation Area (SAA).

  • Secondary Containment: The container must sit in a tray capable of holding 110% of the volume.

  • Closed System: Keep the cap tightly closed at all times except when adding waste. Funnels must be removed immediately after use.

Waste Stream Decision Matrix (Workflow)

The following logic flow illustrates the decision-making process for categorizing this specific chemical waste.

DisposalWorkflow Start Waste Generation: 1-Cyclohexyl-1-butanol IsPure Is the waste pure or mixed? Start->IsPure CheckMix Check Mixture Components IsPure->CheckMix Mixed StreamNonHalo Stream B: Non-Halogenated Waste (Fuel Blending/Incineration) IsPure->StreamNonHalo Pure HasOxidizers Contains Oxidizers? (Nitric Acid, Peroxides) CheckMix->HasOxidizers HasHalogens Contains Halogens? (DCM, Chloroform) StreamHalo Stream A: Halogenated Waste (High Cost Incineration) HasHalogens->StreamHalo Yes HasHalogens->StreamNonHalo No HasOxidizers->HasHalogens No StreamReactive Stream C: Reactive Waste (REQUIRES SPECIAL HANDLING) HasOxidizers->StreamReactive Yes (STOP)

Figure 1: Decision matrix for segregating 1-Cyclohexyl-1-butanol based on mixture composition. Note the critical stop point for oxidizers.

Spill Response Procedures

In the event of a spill outside the fume hood:

  • Isolate: Evacuate the immediate area. Although the flash point is high, the vapor can still be irritating.[2]

  • PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

  • Containment:

    • Small Spill (<500 mL): Use an inert absorbent (Vermiculite, Bentonite, or commercial organic spill pads).[2] Do not use paper towels as the primary absorbent for larger volumes due to flammability risk.

    • Large Spill (>500 mL): Block floor drains immediately. Call EHS.

  • Cleanup: Scoop absorbed material into a disposable container (wide-mouth jar) and label as "Debris from Spill of 1-Cyclohexyl-1-butanol."

Regulatory Compliance (RCRA)

While 1-Cyclohexyl-1-butanol is not explicitly listed on the EPA's P or U lists, it is regulated based on its characteristics and the "Mixture Rule."[2]

  • Waste Code D001 (Ignitable): Technically, pure 1-Cyclohexyl-1-butanol has a flash point >60°C (140°F), so it does not strictly meet the D001 definition for ignitability under 40 CFR 261.[2]21. However, it is almost invariably managed as D001 in laboratory settings because it is combustible and often mixed with lower flashpoint solvents (Acetone, Ethyl Acetate).[2]

  • Best Practice: Always tag as Ignitable/Combustible to ensure it is routed to fuel-blending incineration facilities rather than landfills.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20766, 1-Cyclohexyl-1-butanol. Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS). Retrieved from [Link][2]

  • The Good Scents Company. 4-cyclohexyl-1-butanol Safety and Properties. (Used for comparative physicochemical data of isomers). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-Cyclohexyl-1-butanol

Executive Summary & Risk Profile 1-Cyclohexyl-1-butanol (CAS: 4441-57-0) is a secondary alcohol featuring a lipophilic cyclohexyl ring.[1] While often categorized generically with "alcohols," its specific structure dicta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

1-Cyclohexyl-1-butanol (CAS: 4441-57-0) is a secondary alcohol featuring a lipophilic cyclohexyl ring.[1] While often categorized generically with "alcohols," its specific structure dictates a unique safety profile compared to smaller homologues like methanol or ethanol.[1]

The "Why" Behind the Protocol:

  • Lipophilicity: The cyclohexyl group increases the molecule's oil solubility (LogP ~3.5).[1] Unlike ethanol, which evaporates quickly, this compound persists on the skin and can facilitate the transport of other reagents across the dermal barrier.[1]

  • Low Volatility / High Flash Point: With a flash point of ~109°C (228°F) and a boiling point >100°C (at reduced pressure), the inhalation risk is low at ambient temperatures.[1] However, this creates a false sense of security; if heated, it generates heavy vapors that can cause severe respiratory irritation (STOT SE 3).[1]

  • Viscosity: It is more viscous than lower alcohols, increasing the risk of "splash-back" during transfer, necessitating superior eye protection.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the contact duration and task type.[1]

A. Hand Protection (The Critical Barrier)

Standard 4-mil nitrile gloves are insufficient for prolonged operational handling of cyclic alcohols.[1]

Task TypeExposure RiskRecommended MaterialMinimum ThicknessRationale
Analytical / QC Incidental SplashNitrile (Disposable) 0.11 mm (4-5 mil)Adequate for immediate removal.[1] The cyclohexyl ring will eventually swell thin nitrile.[1]
Synthesis / Transfer Intermittent ContactHigh-Grade Nitrile 0.20 mm (8 mil)Provides mechanical strength against equipment snags and improved permeation time.[1]
Spill Cleanup / Immersion Continuous ContactLaminate (Silver Shield/4H) Multi-layerCyclic alcohols can permeate elastomers. Laminates offer >480 min breakthrough time.[1]
B. Eye & Face Protection[1][2][3][4]
  • Standard Operation: Chemical Safety Goggles (Indirect Vent).[1]

    • Reasoning: Safety glasses are insufficient due to the compound's viscosity.[1] If a droplet hits the cheek, it will not evaporate; it will run.[1] Goggles seal the orbital area.[1]

  • High-Volume Transfer: Add a Face Shield over goggles.[1]

C. Respiratory Protection
  • Ambient Temp: Not required if working in a certified fume hood (Face velocity: 0.5 m/s).[1]

  • Heated Operations: If handling outside a hood (not recommended) or during a spill of heated material, use a Half-mask respirator with Organic Vapor (OV) cartridges .[1]

PPE Selection Logic (Decision Tree)

The following diagram illustrates the decision-making process for selecting the correct PPE based on your specific experimental conditions.

PPE_Selection_Logic Start Start: Handling 1-Cyclohexyl-1-butanol IsHeated Is the chemical heated or aerosolized? Start->IsHeated VentCheck Is Fume Hood Available? IsHeated->VentCheck Yes ContactRisk Define Contact Risk IsHeated->ContactRisk No (Ambient) Respirator REQUIRED: Full-Face Respirator (Organic Vapor Cartridge) VentCheck->Respirator No HoodUse Standard Fume Hood (Sash at working height) VentCheck->HoodUse Yes Splash Risk: Incidental Splash (Pipetting/Analysis) ContactRisk->Splash Immersion Risk: Soak/Spill/Synthesis (Pouring/Filtering) ContactRisk->Immersion Glove1 PPE: 5-mil Nitrile Gloves + Safety Goggles Splash->Glove1 Glove2 PPE: 8-mil Nitrile OR Silver Shield Laminate + Goggles + Face Shield Immersion->Glove2

Figure 1: Decision logic for selecting PPE based on thermal state and contact probability.[1]

Operational Handling & Workflow

Step 1: Engineering Controls Setup

Before opening the vessel, verify engineering controls.[1]

  • Ventilation: Ensure the fume hood is active.[1] 1-Cyclohexyl-1-butanol has a distinct odor; if you can smell it strongly, your ventilation is insufficient.[1]

  • Static Control: While the flash point is high (~109°C), organic solvents should always be grounded during transfer to prevent static accumulation, especially if mixed with lower-flashpoint solvents (e.g., Hexane, Ether).[1]

Step 2: Transfer Protocols
  • Pouring: Do not free-pour from large drums. Use a peristaltic pump with chemically resistant tubing (Tygon Chemical or Viton) to avoid splashing viscous fluid.[1]

  • Pipetting: Use positive displacement pipettes if high precision is required, as the viscosity can cause retention errors in air-displacement tips.[1]

Step 3: Heating & Reaction
  • Reflux: Always use a water-cooled condenser.[1] Ensure the coolant flow is active before heating begins.[1]

  • Closed Systems: Never heat this compound in a closed vessel without a pressure relief valve, as thermal expansion can rupture glassware.[1]

Emergency Response & Disposal

Spill Response (The "S.C.A.T." Protocol)
  • S top the source (if safe).[1]

  • C ontain the pool using vermiculite or sand .[1] Do not use combustible materials like sawdust.

  • A bsorb the liquid.[1][2]

  • T ransfer to a sealed waste container.

Note on Cleaning: Due to its lipophilicity, water alone will not clean the surface effectively.[1] Use a detergent solution or a lower alcohol (ethanol) to solubilize the residue, then wash with water.[1]

Disposal Strategy
  • Classification: Non-halogenated Organic Solvent Waste.[1]

  • Segregation: Keep separate from strong oxidizers (e.g., Nitric Acid, Peroxides) to prevent exothermic decomposition.[1]

  • Container: High-density polyethylene (HDPE) or steel drums are suitable.[1]

Emergency Logic Diagram

Spill_Response Spill Spill Detected Assess Assess Volume & Temp Spill->Assess SmallSpill < 100mL (Ambient) Assess->SmallSpill LargeSpill > 100mL OR Heated Assess->LargeSpill ActionSmall Absorb with Vermiculite Clean with Ethanol/Soap SmallSpill->ActionSmall ActionLarge Evacuate Area Call EHS/Fire Team Don Full PPE (Resp) LargeSpill->ActionLarge Disposal Dispose as Non-Halogenated Organic Waste ActionSmall->Disposal ActionLarge->Disposal

Figure 2: Triage workflow for accidental release of 1-Cyclohexyl-1-butanol.

References

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 205824, 1-Cyclohexyl-1-butanol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Occupational Chemical Database: Cyclohexanol Derivatives. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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